Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
Description
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Properties
IUPAC Name |
ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-2-13-10(12)9-3-5-11(6-4-9)14-7-8-15-11/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXWGBLTOSRBAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2(CC1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440753 | |
| Record name | Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1489-97-0 | |
| Record name | Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate is a versatile bifunctional synthetic intermediate of significant interest in medicinal chemistry and organic synthesis. Its spirocyclic core, featuring a protected ketone and an ethyl ester functional group, provides a rigid three-dimensional scaffold that is advantageous for designing molecules with specific biological targets. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, spectroscopic data, and its applications as a key building block in the development of therapeutic agents, including analgesics, metalloproteinase inhibitors, and TRPM8 receptor modulators.
Chemical Properties and Identifiers
This compound is a colorless to yellow liquid at room temperature.[1] It is characterized by the presence of a 1,4-dioxaspiro[4.5]decane core structure, which is essentially a protected form of a cyclohexanone ring, with an ethyl carboxylate group attached at the 8-position.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| CAS Number | 1489-97-0 | [1][2] |
| Molecular Formula | C₁₁H₁₈O₄ | [2] |
| Molecular Weight | 214.26 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 1,4-Dioxa-8-carboethoxyspiro[4.5]decane, Ethyl 4-oxocyclohexanecarboxylate ethylene ketal | [2] |
| Physical Form | Colorless to Yellow Liquid | [1] |
| Purity | ~95% | [1] |
| Storage Temperature | Room Temperature | [1] |
| InChI | 1S/C11H18O4/c1-2-13-10(12)9-3-5-11(6-4-9)14-7-8-15-11/h9H,2-8H2,1H3 | [2] |
| InChIKey | UXXWGBLTOSRBAY-UHFFFAOYSA-N | [2] |
| SMILES | CCOC(=O)C1CCC2(CC1)OCCO2 | [2] |
Synthesis
The primary and most common method for the synthesis of this compound is the ketalization of ethyl 4-oxocyclohexanecarboxylate. This reaction protects the ketone functional group as an ethylene ketal, allowing for selective reactions at the ester group.
General Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
This protocol is adapted from the synthesis of the analogous methyl ester.[3]
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene (or Benzene)
-
Aqueous sodium bicarbonate solution
-
Magnesium sulfate (or Sodium sulfate), anhydrous
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of ethyl 4-oxocyclohexanecarboxylate in toluene, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. The reaction is typically refluxed overnight.
-
After cooling the reaction mixture to room temperature, the lower layer (containing excess ethylene glycol) is separated.
-
The organic layer is washed with an aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
The organic layer is then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product, which is often used in the next step without further purification.
A similar procedure using sec-butanediol as the ketalizing agent in toluene with p-toluenesulfonic acid as a catalyst at 25°C for 20 hours has also been reported to produce the corresponding spiro compound.[1]
Spectroscopic Data
The structure of this compound can be confirmed by standard spectroscopic methods.
Table 2: Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | δ: 1.24 (t, 3H), 1.53 (m, 2H), 1.76 (m, 4H), 1.92 (m, 2H), 2.31 (m, 1H), 3.91 (s, 4H), 4.11 (q, 2H) | [1] |
| ¹³C NMR (CDCl₃) | δ: 14.28 (q), 26.32 (t), 33.76 (t), 41.59 (d), 60.14 (t), 64.21 (t), 107.90 (d), 174.77 (s) | [1] |
Applications in Drug Development
This compound is not typically used as a therapeutic agent itself. Instead, its value lies in its role as a versatile intermediate for the synthesis of more complex and biologically active molecules.[1] The spirocyclic ketal serves as a protecting group for the ketone, allowing for selective manipulation of the ester functionality. The ketone can be deprotected under acidic conditions when required.
Synthesis of Analgesics and Metalloproteinase Inhibitors
The compound is a key starting material in the preparation of arylcyclohexanones, which have applications as analgesics. It is also utilized in the synthesis of metalloproteinase inhibitors.[1]
Synthesis of Benzimidazole Derivatives
This compound is employed in the synthesis of benzimidazole derivatives that act as therapeutic TRPM8 (Transient Receptor Potential Melastatin 8) receptor modulators and apoptosis-inducing agents.[1]
Caption: Applications in the synthesis of therapeutic agents.
Biological Activity
Currently, there is limited publicly available data on the specific biological activity or toxicology of this compound itself. Research has predominantly focused on the biological activities of the more complex molecules synthesized from this intermediate.
Safety Information
Table 3: Hazard Statements
| Code | Description | Reference |
| H315 | Causes skin irritation | [2] |
| H319 | Causes serious eye irritation | [2] |
| H335 | May cause respiratory irritation | [2] |
It is recommended to handle this chemical with appropriate personal protective equipment in a well-ventilated area.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry and organic synthesis. Its utility as a protected ketone with a reactive ester group allows for the streamlined synthesis of complex molecular architectures with potential therapeutic applications. While direct biological data on the compound itself is scarce, its role as a key intermediate in the development of analgesics, metalloproteinase inhibitors, and other bioactive molecules is well-established. This guide provides researchers and drug development professionals with the essential technical information required for its effective use in their synthetic endeavors.
References
An In-depth Technical Guide to Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, a key intermediate in the synthesis of various biologically active molecules.
Chemical and Physical Properties
This compound is a colorless to yellow liquid with a molecular weight of 214.26 g/mol .[1][2] It is characterized by the presence of a spirocyclic ketal protecting a cyclohexanone core, with an ethyl ester functionality at the 8-position. This structure makes it a valuable building block in organic synthesis.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈O₄ | [1][2] |
| Molecular Weight | 214.26 g/mol | [1] |
| Appearance | Colorless to Yellow Liquid | [2] |
| CAS Number | 1489-97-0 | [1] |
| InChI | 1S/C11H18O4/c1-2-13-10(12)9-3-5-11(6-4-9)14-7-8-15-11/h9H,2-8H2,1H3 | [2] |
| InChIKey | UXXWGBLTOSRBAY-UHFFFAOYSA-N | [2] |
| SMILES | CCOC(=O)C1CCC2(CC1)OCCO2 | [1] |
| Purity | 95% | [2] |
| Storage Temperature | Room Temperature | [2] |
Spectral Data
The structure of this compound has been confirmed by various spectroscopic methods. The following tables summarize the key spectral data.
Table 2: ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 1.24 | t | 3H | -OCH₂CH ₃ |
| 1.53 | m | 2H | Cyclohexane ring protons |
| 1.76 | m | 4H | Cyclohexane ring protons |
| 1.92 | m | 2H | Cyclohexane ring protons |
| 2.31 | m | 1H | -CH (COOEt) |
| 3.91 | s | 4H | -OCH ₂CH ₂O- |
| 4.11 | q | 2H | -OCH ₂CH₃ |
Table 3: ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 14.28 | -OCH₂C H₃ |
| 26.32 | Cyclohexane ring carbon |
| 33.76 | Cyclohexane ring carbon |
| 41.59 | -C H(COOEt) |
| 60.14 | -OC H₂CH₃ |
| 64.21 | -OC H₂C H₂O- |
| 107.90 | Spiro carbon |
| 174.77 | C =O (ester) |
Experimental Protocols
3.1. Synthesis of this compound
This protocol describes the synthesis of the title compound from Ethyl 4-oxocyclohexanecarboxylate and ethylene glycol.
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate
-
Ethylene glycol
-
p-Toluenesulfonic acid
-
Toluene
-
Ether
-
Sodium bicarbonate solution
-
Sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Ethyl 4-oxocyclohexanecarboxylate (52.8 g, 0.31 mol), ethylene glycol (67.4 g, 1.08 mol), and p-toluenesulfonic acid (0.7 g) in toluene (160 mL).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion of the reaction, pour the reaction solution into ether (300 mL).
-
Wash the organic phase sequentially with water, saturated sodium bicarbonate solution, and sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield the product as a colorless liquid. The product can often be used in the next step without further purification.
3.2. Expected Chemical Reactivity
As a compound containing an ester and a ketal, this compound is expected to undergo reactions typical of these functional groups.
-
Hydrolysis/Saponification: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 1,4-dioxaspiro[4.5]decane-8-carboxylic acid. Basic hydrolysis (saponification) is typically carried out using a base such as sodium hydroxide in an alcoholic solvent, followed by an acidic workup to protonate the carboxylate salt.
-
Reduction: The ester functionality can be reduced to a primary alcohol, (1,4-dioxaspiro[4.5]decan-8-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent.
-
Ketal Deprotection: The spirocyclic ketal is stable under basic and neutral conditions but can be removed by treatment with aqueous acid to regenerate the ketone at the 4-position of the cyclohexane ring.
Applications in Drug Development
This compound is a versatile intermediate in the synthesis of various pharmacologically active compounds. The spirocyclic core provides a rigid scaffold that can be beneficial for binding to biological targets.
The compound has been utilized in the preparation of:
-
Arylcyclohexanone analgesics
-
Metalloproteinase inhibitors
-
Benzimidazole derivatives as therapeutic TRPM8 receptor modulators
-
Apoptosis-inducing agents
Derivatives of the 1,4-dioxaspiro[4.5]decane scaffold have also been investigated as ligands for the sigma-1 (σ₁) receptor, which is a target for tumor imaging agents.
Visualizations
Diagram 1: Synthetic Workflow
References
An In-depth Technical Guide to the Structure Elucidation of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, a versatile intermediate in organic synthesis. The document details the spectroscopic data, synthesis, and the logical workflow for confirming its molecular structure.
Molecular Structure and Properties
This compound is a chemical compound with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol .[1] Its structure features a spirocyclic system where a cyclohexane ring is fused to a 1,3-dioxolane ring. An ethyl carboxylate group is attached to the 8th position of the decane framework. The unique arrangement of its functional groups makes it a valuable building block in the synthesis of more complex molecules, including analgesics and therapeutic agents.[2]
Table 1: Chemical Identifiers and Properties
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 1489-97-0[1][2] |
| Molecular Formula | C11H18O4[1] |
| Molecular Weight | 214.26 g/mol [1] |
| InChIKey | UXXWGBLTOSRBAY-UHFFFAOYSA-N[3] |
| Canonical SMILES | CCOC(=O)C1CCC2(CC1)OCCO2[1] |
Spectroscopic Data for Structure Elucidation
The structural confirmation of this compound relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
Table 2: ¹H NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.24 | t | 3H | -OCH₂CH₃ |
| 1.53 | m | 2H | Cyclohexane ring protons |
| 1.76 | m | 4H | Cyclohexane ring protons |
| 1.92 | m | 2H | Cyclohexane ring protons |
| 2.31 | m | 1H | -CH(COOEt) |
| 3.91 | s | 4H | -OCH₂CH₂O- |
| 4.11 | q | 2H | -OCH₂CH₃ |
Data sourced from ChemicalBook.[2]
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 14.28 | q | -OCH₂CH₃ |
| 26.32 | t | Cyclohexane ring carbons |
| 33.76 | t | Cyclohexane ring carbons |
| 41.59 | d | -CH(COOEt) |
| 60.14 | t | -OCH₂CH₃ |
| 64.21 | t | -OCH₂CH₂O- |
| 107.90 | d | Spiro carbon |
| 174.77 | s | C=O (ester) |
Data sourced from ChemicalBook.[2]
Experimental Protocol: Synthesis
A common and efficient method for the synthesis of this compound is the ketalization of Ethyl 4-oxocyclohexanecarboxylate.
Objective: To synthesize this compound via acid-catalyzed ketalization.
Materials:
-
Ethyl 4-oxo-cyclohexanecarboxylate (0.31 mol)[2]
-
Ethylene glycol (1.08 mol)[2]
-
p-Toluenesulfonic acid (0.7 g)[2]
-
Toluene (160 mL)[2]
-
Diethyl ether (300 mL)[2]
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve Ethyl 4-oxo-cyclohexanecarboxylate (52.8 g, 0.31 mol), ethylene glycol (67.4 g, 1.08 mol), and p-toluenesulfonic acid (0.7 g) in toluene (160 mL).[2]
-
Stir the reaction mixture at room temperature.[2] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, pour the reaction solution into a separatory funnel containing diethyl ether (300 mL).[2]
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with saturated sodium chloride solution.[2]
-
Dry the organic layer over anhydrous sodium sulfate.[2]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[2] The product is a colorless liquid and can be used in subsequent reactions without further purification.[2]
Visualization of the Elucidation Workflow
The following diagram illustrates the logical workflow for the structure elucidation of this compound.
Caption: Workflow for the synthesis and structural elucidation of this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of Biguanides
Disclaimer: The provided CAS number, 1489-97-0, corresponds to Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, a chemical intermediate. Based on the request for information pertinent to drug development professionals, including signaling pathways, this guide focuses on the biguanide class of compounds, which are clinically significant and align with the contextual requirements of the prompt. It is presumed that the provided CAS number was an error.
This technical guide provides a comprehensive overview of the core physicochemical properties, synthetic methodologies, and relevant signaling pathways of biguanides, a class of drugs with significant therapeutic applications, including the widely used anti-diabetic medication, metformin.
Physicochemical Properties of Representative Biguanides
Biguanides are characterized by a core structure of two linked guanidine moieties.[1][2] They are typically colorless solids that are highly soluble in water, forming strongly basic solutions.[2] The physicochemical properties of three common biguanides are summarized below.
| Property | Metformin | Phenformin | Buformin |
| Molecular Formula | C4H11N5 | C10H15N5 | C6H15N5 |
| Molecular Weight ( g/mol ) | 129.16 | 205.26 | 157.22 |
| pKa | 12.4[3] | - | - |
| logP | -1.43[3][4] | -0.84[4] | - |
| Melting Point (°C) | 223-226 | 175-178 | 172-174 |
| Solubility | Freely soluble in water, slightly soluble in ethanol, practically insoluble in acetone and ether.[3] | - | - |
Experimental Protocols
A common and efficient method for the synthesis of biguanide derivatives is the reaction of a primary amine with dicyandiamide.[5] Microwave-assisted synthesis has been shown to be an effective approach, offering shorter reaction times and often higher yields.[6]
Protocol 1: Microwave-Assisted Synthesis of N'-substituted Biguanide Dihydrochloride
This protocol describes a general procedure for the synthesis of a biguanide, analogous to the preparation of phenformin.[5]
-
Materials:
-
Primary amine (e.g., 2-Phenylethylamine)
-
Dicyandiamide
-
Trimethylsilyl chloride (TMSCl)
-
Dry Acetonitrile (CH3CN)
-
Isopropyl alcohol (iPrOH)
-
Microwave reactor
-
-
Procedure:
-
To a solution of dicyandiamide (1.0 equivalent) in dry acetonitrile, add the desired primary amine (1.0 equivalent).
-
Add trimethylsilyl chloride (2.2 equivalents) to the mixture.
-
Seal the reaction vessel and place it in the microwave reactor.
-
Irradiate the mixture with microwaves at a temperature of 130-150 °C for 10-15 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
The resulting precipitate, the biguanide dihydrochloride, is collected by filtration.
-
Wash the product with cold isopropyl alcohol and dry under vacuum.
-
The synthesized biguanide derivatives are typically characterized using a variety of spectroscopic and analytical techniques.
Protocol 2: Spectroscopic and Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the synthesized biguanide.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons in the molecule, allowing for the confirmation of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display peaks corresponding to the different carbon environments in the biguanide structure. The carbon atoms of the biguanide core typically appear in the range of 158-162 ppm.[1]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
FTIR spectroscopy is employed to identify the functional groups present in the molecule.
-
Characteristic absorption bands for N-H, C=N, and C-N bonds will be observed, confirming the biguanide structure.[7]
-
-
Mass Spectrometry (MS):
-
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).
-
-
X-ray Crystallography:
Mandatory Visualizations
The following diagram illustrates a general workflow for the synthesis and characterization of biguanide derivatives.
Caption: General workflow for the synthesis and characterization of biguanides.
Biguanides, such as metformin, are known to exert their effects through the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[9][10][11]
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Biguanide - Wikipedia [en.wikipedia.org]
- 3. Metformin - Wikipedia [en.wikipedia.org]
- 4. Biguanide Pharmaceutical Formulations and the Applications of Bile Acid-Based Nano Delivery in Chronic Medical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An expedient and facile one-step synthesis of a biguanide library by microwave irradiation coupled with simple product filtration. Inhibitors of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Structural Analysis of Two New Biguanide Complexes | MDPI [mdpi.com]
- 8. Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metformin, Independent of AMPK, Inhibits mTORC1 In a Rag GTPase-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate IUPAC name and synonyms
An In-depth Technical Guide on Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a versatile intermediate in the synthesis of various pharmacologically active compounds. This document details its chemical identity, physicochemical properties, and its role in the preparation of arylcyclohexanone analgesics, metalloproteinase inhibitors, and benzimidazole derivatives.
Chemical Identity
IUPAC Name: this compound[1]
Synonyms:
-
1,4-Dioxa-8-carboethoxyspiro[4.5]decane[2]
-
1,4-Dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester[2]
-
Ethyl 1,4-Dioxaspiro[4.5]decan-8-carboxylate[2]
-
Ethyl 4-Oxocyclohexanecarboxylate Ethylene Ketal[1]
-
1,4-dioxaspiro[4.5]decane-8-carboxylate[2]
-
dioxaspiro[4.5]decane-8-carboxylate[2]
-
CAS Number: 1489-97-0[1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈O₄ | [1][2][3] |
| Molecular Weight | 214.26 g/mol | [1][2][3] |
| Physical Form | Colorless to Yellow Liquid | |
| Purity | 95% | |
| Storage Temperature | Room Temperature | |
| InChI | InChI=1S/C11H18O4/c1-2-13-10(12)9-3-5-11(6-4-9)14-7-8-15-11/h9H,2-8H2,1H3 | [1] |
| InChIKey | UXXWGBLTOSRBAY-UHFFFAOYSA-N | [1] |
| SMILES | CCOC(=O)C1CCC2(CC1)OCCO2 | [1][3] |
Role in Synthesis
This compound serves as a key starting material for the synthesis of several classes of biologically active molecules, including arylcyclohexanone analgesics, metalloproteinase inhibitors, and benzimidazole derivatives.[2] The spirocyclic ketal protects the ketone functionality of a cyclohexanone ring, allowing for selective modification of the ester group.
Synthesis of Arylcyclohexanone Analgesics
Arylcyclohexanones are a class of compounds with recognized analgesic properties. A potential synthetic route to these compounds from this compound involves a Grignard reaction.
Experimental Protocol: Synthesis of a Tertiary Alcohol Intermediate for Arylcyclohexanones
This protocol describes the synthesis of a tertiary alcohol via the Grignard reaction, a key step in the formation of a potential arylcyclohexanone analgesic precursor.
-
Step 1: Grignard Reagent Addition. To a solution of this compound in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), two equivalents of an arylmagnesium bromide (e.g., phenylmagnesium bromide) are added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Step 2: Quenching and Work-up. The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tertiary alcohol.
-
Step 3: Deprotection. The ketal protecting group is removed by treating the tertiary alcohol with an aqueous acid (e.g., hydrochloric acid) in a solvent such as acetone or tetrahydrofuran. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is neutralized, and the product is extracted, dried, and purified by column chromatography to yield the final arylcyclohexanone derivative.
Preparation of Metalloproteinase Inhibitors
Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix and are implicated in various diseases. The development of MMP inhibitors is a significant area of research.
Experimental Protocol: General Workflow for Screening of Novel Metalloproteinase Inhibitors
This protocol outlines a general workflow for the screening of potential MMP inhibitors synthesized from precursors like this compound.
-
Step 1: Synthesis of Inhibitor Candidates. A library of compounds is synthesized from this compound through various chemical modifications.
-
Step 2: In vitro Enzyme Inhibition Assay. The synthesized compounds are screened for their ability to inhibit the activity of specific MMPs (e.g., MMP-1, MMP-2, MMP-9) using a fluorogenic substrate. The assay is typically performed in a 96-well plate format.
-
Step 3: Determination of IC₅₀ Values. For active compounds, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀).
-
Step 4: Selectivity Profiling. Promising candidates are further tested against a panel of different MMPs to assess their selectivity.
Synthesis of Benzimidazole Derivatives as TRPM8 Receptor Modulators
Benzimidazole derivatives are known to possess a wide range of biological activities. Some have been investigated as modulators of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a cold-sensing ion channel implicated in pain and other sensory pathways.
Signaling Pathway of TRPM8 Modulation
The TRPM8 channel is a non-selective cation channel that, when activated by cold temperatures or chemical agonists, allows the influx of cations like Ca²⁺ and Na⁺, leading to membrane depolarization and the sensation of cold. The activity of the TRPM8 channel can be modulated by various intracellular signaling pathways.
References
Molecular weight and formula of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
An In-depth Technical Guide to Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key intermediate in synthetic organic chemistry. This document outlines its chemical and physical properties, experimental protocols for the synthesis of related compounds, and its applications in drug discovery and development.
Physicochemical Properties and Data
This compound is a heterocyclic compound with the molecular formula C11H18O4.[1][2] Its chemical structure features a spirocyclic ketal, which serves as a protecting group for a ketone, and an ethyl ester functional group. These features make it a valuable building block in the synthesis of more complex molecules.
| Property | Value | Source |
| Molecular Formula | C11H18O4 | [1][2] |
| Molecular Weight | 214.26 g/mol | [1][2] |
| CAS Number | 1489-97-0 | [1][3] |
| Appearance | Colorless to Yellow Liquid | [4] |
| Purity | ≥95% | [4] |
| Boiling Point | 293.0 ± 40.0 °C at 760 mmHg | [5] |
| Density | 1.1 ± 0.1 g/cm³ | [5] |
| Storage Temperature | Room Temperature | [2][4] |
Synthesis and Experimental Protocols
This compound is a valuable intermediate, and its core scaffold is often synthesized from 1,4-dioxaspiro[4.5]decan-8-one. The following section details a representative experimental protocol for the synthesis of a derivative, 1,4-dioxaspiro[4.5]decan-8-ylmethanamine, which illustrates the utility of the spirocyclic core.
Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile from 1,4-Dioxaspiro[4.5]decan-8-one
This procedure, adapted from a described method, outlines the conversion of a ketone to a nitrile using the Van Leusen reaction.[6]
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexane
-
Ethyl acetate
Procedure:
-
A solution of p-toluenesulfonylmethyl isocyanide in anhydrous THF is prepared.
-
This solution is added dropwise to a stirred suspension of sodium hydride in anhydrous THF at 0 °C over a period of 15 minutes.
-
The mixture is stirred for an additional 30 minutes at 0 °C.
-
A solution of 1,4-Dioxaspiro[4.5]decan-8-one in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched, and the crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1,4-dioxaspiro[4.5]decane-8-carbonitrile.
Synthesis Workflow
The following diagram illustrates the two-step synthesis of 1,4-dioxaspiro[4.5]decan-8-ylmethanamine from 1,4-dioxaspiro[4.5]decan-8-one.
Caption: Synthesis of a primary amine from a spirocyclic ketone.
Applications in Research and Drug Development
This compound and its derivatives are of significant interest in medicinal chemistry and drug discovery. The rigid, three-dimensional nature of the spirocyclic scaffold can lead to improved binding affinity and selectivity for biological targets.[6]
This compound serves as a key starting material for the synthesis of various biologically active molecules, including:
Derivatives of the 1,4-dioxaspiro[4.5]decane scaffold have been investigated as ligands for σ1 receptors, which are implicated in a variety of neurological disorders and are targets for cancer imaging agents.[7] For instance, radioactively labeled derivatives have been synthesized and evaluated for their potential in positron emission tomography (PET) imaging of tumors.[7]
Safety Information
According to safety data, this compound is associated with the following hazard statements:
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a versatile chemical intermediate with significant applications in the synthesis of complex organic molecules and pharmacologically active compounds. Its unique spirocyclic structure provides a valuable scaffold for the design of novel therapeutics and diagnostic agents. The synthetic protocols and data presented in this guide are intended to support researchers and scientists in leveraging the potential of this compound in their drug discovery and development endeavors.
References
- 1. Ethyl 1,4-dioxaspiro(4.5)decane-8-carboxylate | C11H18O4 | CID 10488810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Protheragen [protheragen.ai]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. This compound | 1489-97-0 [sigmaaldrich.com]
- 5. CAS#:1489-97-0 | this compound | Chemsrc [chemsrc.com]
- 6. benchchem.com [benchchem.com]
- 7. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Spectral Data of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Chemical Structure and Properties
This compound is a spirocyclic compound with the molecular formula C₁₁H₁₈O₄ and a molecular weight of 214.26 g/mol .[1] Its structure features a cyclohexane ring protected as an ethylene ketal, with an ethyl carboxylate group at the 8-position.
Caption: Chemical structure of this compound.
Spectroscopic Data
The following tables summarize the key spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 4.11 | Quartet | 2H | -OCH₂CH₃ |
| 3.91 | Singlet | 4H | -O(CH₂)₂O- |
| 2.31 | Multiplet | 1H | CH-COOEt |
| 1.92 | Multiplet | 2H | Cyclohexane CH₂ |
| 1.76 | Multiplet | 4H | Cyclohexane CH₂ |
| 1.53 | Multiplet | 2H | Cyclohexane CH₂ |
| 1.24 | Triplet | 3H | -OCH₂CH₃ |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 174.77 | Quaternary | C=O |
| 107.90 | Quaternary | O-C-O |
| 64.21 | Methylene | -O(CH₂)₂O- |
| 60.14 | Methylene | -OCH₂CH₃ |
| 41.59 | Methine | CH-COOEt |
| 33.76 | Methylene | Cyclohexane CH₂ |
| 26.32 | Methylene | Cyclohexane CH₂ |
| 14.28 | Methyl | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
While a specific peak list is not publicly available, the expected characteristic IR absorptions for this compound would include:
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~2950-2850 | C-H | Alkyl C-H stretching |
| ~1735 | C=O | Ester carbonyl stretching |
| ~1200-1000 | C-O | C-O stretching (ester and ketal) |
Mass Spectrometry (MS)
Experimental Protocols
The following are detailed methodologies for the synthesis and spectral analysis of this compound.
Synthesis of this compound
This synthesis is a two-step process starting from ethyl 4-oxocyclohexanecarboxylate.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate. This document details the spectral data, a generalized experimental protocol for data acquisition, and a logical workflow for spectral interpretation, serving as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is a spirocyclic compound featuring a cyclohexane ring protected as a ketal and an ethyl ester functionality. The rigid, three-dimensional structure of spirocycles is of significant interest in medicinal chemistry as it can lead to improved binding affinity and selectivity for biological targets. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. This guide presents a detailed analysis of its ¹H and ¹³C NMR spectra.
Molecular Structure
The chemical structure of this compound is presented below. The numbering of the carbon atoms is provided for clarity in the NMR data assignment.
Caption: Molecular Structure of this compound.
Quantitative NMR Data
The ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. The data is reported for spectra acquired in deuterated chloroform (CDCl₃).
¹H NMR Data
| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |
| 4.11 | Quartet | 2H | -O-CH₂ -CH₃ |
| 3.91 | Singlet | 4H | -O-CH₂ -CH₂ -O- |
| 2.31 | Multiplet | 1H | -CH -COO- |
| 1.92 | Multiplet | 2H | Cyclohexane CH₂ |
| 1.76 | Multiplet | 4H | Cyclohexane CH₂ |
| 1.53 | Multiplet | 2H | Cyclohexane CH₂ |
| 1.24 | Triplet | 3H | -O-CH₂-CH₃ |
¹³C NMR Data
| Chemical Shift (δ) / ppm | DEPT | Assignment |
| 174.77 | C | C =O |
| 107.90 | C | C (spiro) |
| 64.21 | CH₂ | -O-CH₂ -CH₂ -O- |
| 60.14 | CH₂ | -O-CH₂ -CH₃ |
| 41.59 | CH | -CH -COO- |
| 33.76 | CH₂ | Cyclohexane CH₂ |
| 26.32 | CH₂ | Cyclohexane CH₂ |
| 14.28 | CH₃ | -O-CH₂-CH₃ |
Experimental Protocol: A Generalized Approach
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.
-
Dissolution: Gently agitate the vial to ensure the complete dissolution of the sample. A brief sonication may be used if necessary.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the solution is free of any particulate matter.
-
Filtering (Optional): For optimal resolution, the solution can be filtered through a small cotton plug placed in the Pasteur pipette during transfer.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): 0 to 12 ppm.
-
Temperature: 298 K.
For ¹³C NMR:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 0 to 220 ppm.
-
Temperature: 298 K.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CHCl₃ signal to 77.16 ppm for ¹³C NMR.
-
Integration: For ¹H NMR, integrate the signals to determine the relative number of protons for each resonance.
Spectral Interpretation Workflow
The following diagram illustrates the logical workflow for the interpretation of the NMR spectra of this compound.
Caption: Logical workflow for NMR spectral analysis.
Conclusion
This technical guide provides a detailed summary of the ¹H and ¹³C NMR data for this compound. The provided quantitative data, generalized experimental protocol, and logical workflow for spectral interpretation serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of this and related spirocyclic compounds. For unambiguous signal assignment, especially for the cyclohexane protons and carbons, 2D NMR experiments such as COSY and HSQC are recommended.
Mass Spectrometry Analysis of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate. The information presented herein is intended to assist researchers in identifying and characterizing this molecule, predicting its fragmentation patterns, and developing appropriate analytical protocols.
This compound, with a molecular formula of C11H18O4 and a molecular weight of 214.26 g/mol , is a spiro compound containing a protected ketone and an ester functional group.[1] Understanding its behavior under mass spectrometric conditions is crucial for its application in various scientific fields, including drug development and organic synthesis.
Predicted Mass Spectrometry Fragmentation
While a publicly available mass spectrum for this specific compound is not readily accessible, a predictive analysis of its fragmentation pattern under Electron Ionization (EI) can be proposed based on the established fragmentation of esters, cyclic ethers (specifically the dioxolane ring), and cyclohexane derivatives. The molecular ion peak ([M]+•) is expected at an m/z of 214.
The primary fragmentation pathways are anticipated to involve the ethyl ester group and the dioxaspiro ring system.
Key Predicted Fragmentation Pathways:
-
Loss of the Ethoxy Group (-OC2H5): A common fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (•OC2H5), resulting in a prominent acylium ion.
-
Loss of Ethylene (C2H4) via McLafferty Rearrangement: If a gamma-hydrogen is available on the cyclohexane ring, a McLafferty rearrangement could occur, leading to the elimination of a neutral ethylene molecule from the ester group.
-
Fragmentation of the Dioxolane Ring: The 1,4-dioxaspiro[4.5]decane moiety can undergo characteristic fragmentation. This often involves the loss of ethylene oxide (C2H4O) or related fragments.
-
Cyclohexane Ring Fragmentation: The cyclohexane ring can undergo cleavage, leading to the loss of small neutral molecules like ethylene (C2H4).[2]
Predicted Mass Spectral Data
The following table summarizes the predicted major fragment ions for this compound under EI-MS. The relative abundance is a qualitative prediction.
| m/z | Predicted Fragment Ion | Proposed Fragmentation Pathway | Predicted Relative Abundance |
| 214 | [C11H18O4]+• | Molecular Ion (M+•) | Low |
| 185 | [M - C2H5]+ | Loss of ethyl radical | Moderate |
| 169 | [M - OC2H5]+ | Loss of ethoxy radical | High |
| 143 | [M - COOC2H5]+ | Loss of the entire ester group | Moderate |
| 99 | [C5H7O2]+ | Fragmentation of the dioxaspiro ring system | High |
| 87 | [C4H7O2]+ | Further fragmentation of the dioxolane ring | Moderate |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of the relatively volatile this compound.[3]
1. Sample Preparation:
-
Dissolve a precise amount of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Acquisition: Full scan mode.
4. Data Analysis:
-
The resulting total ion chromatogram (TIC) will show the retention time of the analyte.
-
The mass spectrum corresponding to the chromatographic peak should be extracted and compared with a spectral library (if available) or interpreted based on the predicted fragmentation patterns.[4]
Visualizations
The following diagrams illustrate the predicted fragmentation pathway and the general experimental workflow.
References
An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate. This spirocyclic compound is a valuable building block in organic synthesis, and understanding its spectroscopic properties is crucial for its characterization and quality control in research and drug development. This document details the characteristic vibrational frequencies, experimental protocols for obtaining the IR spectrum, and the relationship between the molecular structure and its spectral features.
Molecular Structure and Infrared Spectroscopy
This compound possesses several key functional groups that give rise to a characteristic infrared spectrum. The molecule contains an ester group (C=O and C-O), a spiroketal (C-O-C linkages within a cyclic system), and aliphatic C-H bonds. Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of these functional groups, providing a unique molecular fingerprint.
The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite a particular vibrational mode, such as stretching or bending of the chemical bonds. By analyzing the positions and intensities of the absorption bands in the IR spectrum, researchers can confirm the presence of these functional groups and thus verify the identity and purity of the compound.
Quantitative Infrared Spectral Data
The following table summarizes the expected characteristic infrared absorption bands for this compound. These values are based on typical frequencies for the respective functional groups and may vary slightly depending on the experimental conditions and the physical state of the sample.
| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | Aliphatic (CH₂, CH₃) | 2980 - 2850 | Strong |
| C=O Stretch | Ester | ~1735 | Strong |
| C-O Stretch | Ester | 1250 - 1150 | Strong |
| C-O-C Stretch | Spiroketal | 1150 - 1050 | Strong, Broad |
| C-H Bend | Aliphatic (CH₂, CH₃) | 1470 - 1365 | Medium |
Experimental Protocols
The following provides a detailed methodology for obtaining the infrared spectrum of this compound.
3.1. Sample Preparation
This compound is typically a liquid at room temperature. The infrared spectrum can be obtained using a neat liquid sample.
-
Neat Liquid Sample:
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.
-
Place a small drop of the neat liquid sample directly onto the center of the ATR crystal.
-
If using a transmission cell, place a drop of the liquid between two KBr or NaCl plates and gently press them together to form a thin film.
-
3.2. Instrumentation and Data Acquisition
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Accessory: A Diamond ATR accessory is commonly used for liquid samples. Alternatively, transmission cells (KBr or NaCl) can be used.
-
Spectral Range: The spectrum is typically recorded in the mid-infrared region, from 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient for routine characterization.
-
Number of Scans: To improve the signal-to-noise ratio, 16 to 32 scans are co-added.
-
Background Scan: A background spectrum of the empty ATR crystal or transmission cell is recorded prior to the sample scan and automatically subtracted from the sample spectrum.
3.3. Data Processing
The raw spectral data is processed using the spectrometer's software. This typically includes:
-
Fourier Transform: Conversion of the interferogram into a frequency-domain spectrum.
-
Baseline Correction: Adjustment of the spectral baseline to be flat.
-
Peak Picking: Identification and labeling of the wavenumbers of the absorption maxima.
Visualization of Experimental and Logical Workflows
The following diagrams illustrate the experimental workflow for obtaining the IR spectrum and the logical relationship between the molecular structure and its characteristic IR bands.
Caption: Experimental workflow for IR spectroscopy.
The Strategic Application of Ketal Protecting Groups in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly within the realm of drug discovery and development, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and efficiency. Among the arsenal of protective strategies, the deployment of ketal protecting groups to temporarily mask carbonyl functionalities of ketones and aldehydes stands out as a robust and versatile methodology. This technical guide provides a comprehensive overview of the core principles governing the use of ketal protecting groups, their formation and deprotection, quantitative data on their efficacy, and detailed experimental protocols for their application.
The Core Principle: Reversible Masking of Carbonyl Reactivity
The fundamental role of a ketal protecting group is to reversibly convert a reactive carbonyl group into a significantly less reactive diether functionality.[1][2] This transformation is crucial when the carbonyl group's inherent electrophilicity would otherwise lead to undesired side reactions with nucleophiles or bases intended to react with other functional groups within the same molecule.[2][3] Ketals are prized for their stability under a wide range of reaction conditions, including strongly basic, nucleophilic, and reducing environments, making them compatible with a diverse array of synthetic operations.[3] Their subsequent removal, or deprotection, is typically achieved under mild acidic conditions, regenerating the original carbonyl group.[4][5]
The formation of a ketal involves the acid-catalyzed reaction of a ketone or aldehyde with two equivalents of an alcohol or, more commonly, one equivalent of a diol to form a cyclic ketal.[6][7] The equilibrium of this reaction is typically driven towards the formation of the ketal by the removal of water, often accomplished through azeotropic distillation using a Dean-Stark apparatus.[1]
Ketal Formation and Deprotection: A Mechanistic Overview
The mechanisms for the formation and cleavage of ketals are reversible processes catalyzed by acid. Understanding these pathways is essential for optimizing reaction conditions and ensuring efficient protection and deprotection.
Ketal Formation Pathway
The acid-catalyzed formation of a ketal from a ketone and a diol proceeds through the following key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by the Diol: One of the hydroxyl groups of the diol acts as a nucleophile, attacking the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the newly attached hydroxyl group to another molecule of the diol or the conjugate base of the acid catalyst.
-
Formation of a Hemiketal: This intermediate, containing both a hydroxyl and an alkoxy group on the same carbon, is formed.
-
Protonation of the Hemiketal Hydroxyl Group: The hydroxyl group of the hemiketal is protonated by the acid catalyst, forming a good leaving group (water).
-
Elimination of Water: The departure of a water molecule is facilitated by the intramolecular attack of the second hydroxyl group of the diol, leading to the formation of a protonated cyclic ketal.
-
Deprotonation: The final step involves the removal of a proton by a base (e.g., the conjugate base of the acid catalyst) to yield the neutral cyclic ketal.
Caption: Acid-catalyzed formation of a cyclic ketal from a ketone and a diol.
Ketal Deprotection Pathway (Hydrolysis)
The deprotection of a ketal is essentially the reverse of its formation and is achieved by treatment with aqueous acid.[4][5] The presence of excess water drives the equilibrium back towards the ketone and the diol.
-
Protonation of a Ketal Oxygen: An oxygen atom of the ketal is protonated by the acid catalyst.
-
Cleavage to form a Hemiketal and an Alcohol: The protonated ketal cleaves to form a hemiketal and an alcohol (in the case of acyclic ketals) or a diol with a dangling hydroxyl group (for cyclic ketals). This step is often the rate-determining step.[8]
-
Protonation of the Hemiketal Oxygen: The remaining alkoxy oxygen of the hemiketal is protonated.
-
Elimination of the Alcohol/Diol: The protonated alkoxy group departs as an alcohol or the second hydroxyl of the diol, forming a protonated carbonyl.
-
Deprotonation: The protonated carbonyl is deprotonated by water or the conjugate base of the acid to regenerate the ketone.
Caption: Acid-catalyzed hydrolysis (deprotection) of a cyclic ketal to a ketone.
Quantitative Data on Ketal Protection and Deprotection
The efficiency of ketal protection and deprotection is highly dependent on the substrate, the choice of diol or alcohol, the catalyst, and the reaction conditions. The following tables summarize quantitative data from various literature sources.
Table 1: Formation of Ketal Protecting Groups
| Carbonyl Substrate | Protecting Group (Diol/Alcohol) | Catalyst (mol%) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Ethyl acetoacetate | Ethylene glycol | p-TsOH (catalytic) | Toluene | Reflux | - | 53.1 | [1] |
| Benzaldehyde | Methanol | HCl (0.1) | Methanol | RT | 30 min | 93 | [9][10] |
| Cinnamaldehyde | Methanol | HCl (0.1) | Methanol | RT | 30 min | 95 | [9][10] |
| Acetophenone | Ethylene glycol | HCl (0.1) | Ethylene glycol | 40 | 24 h | 85 | [9] |
| Cyclohexanone | Ethylene glycol | - | - | - | - | - | - |
| Various aldehydes | Methanol | HCl (0.03-30) | Methanol | -20 to 50 | 2-24 h | >90 | [9][10] |
Table 2: Deprotection of Ketal Protecting Groups
| Ketal Substrate | Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Benzaldehyde dimethyl acetal | Silica sulfuric acid / wet SiO₂ | Toluene | 60-70 | 60 min | 98 | [11][12] |
| Acetophenone dimethyl acetal | Silica sulfuric acid / wet SiO₂ | Toluene | 60-70 | 45 min | 95 | [11][12] |
| Cyclohexanone ethylene ketal | Silica sulfuric acid / wet SiO₂ | Toluene | 60-70 | 30 min | 97 | [11][12] |
| 4-Nitrobenzaldehyde dimethyl acetal | Silica sulfuric acid / wet SiO₂ | Toluene | 60-70 | 60 min | 100 | [11] |
| Various acetals/ketals | SnCl₄ / H₂O | CH₂Cl₂ | RT | 10 min | 89-98 | [13] |
| Various acetals/ketals | 1,4-Dithiothreitol / CSA | - | - | - | 78-98 | [14] |
Experimental Protocols
The following are detailed methodologies for key experiments involving ketal protecting groups.
Protocol for the Protection of Ethyl Acetoacetate with Ethylene Glycol
Objective: To protect the ketone functionality of ethyl acetoacetate as a cyclic ketal.[1]
Materials:
-
Ethyl acetoacetate
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add ethyl acetoacetate, 1.1 equivalents of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid.
-
Add toluene as the solvent to facilitate azeotropic removal of water.
-
Heat the reaction mixture to reflux. Water will collect in the arm of the Dean-Stark trap.
-
Continue the reflux until no more water is collected, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl acetoacetate ethylene ketal.
-
Purify the product by distillation or column chromatography if necessary. A reported yield for this procedure is 53.1% with 92.05% purity.[1]
Caption: Experimental workflow for the protection of a ketone as a cyclic ketal.
Protocol for the Deprotection of a Ketal using Silica Sulfuric Acid
Objective: To regenerate the carbonyl group from its corresponding ketal.[11][12]
Materials:
-
Ketal substrate
-
Silica sulfuric acid
-
Wet SiO₂ (60% w/w)
-
Toluene
-
Ethanol
-
Water
-
Round-bottom flask
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine the ketal (1 equivalent), silica sulfuric acid, and wet SiO₂.
-
Add toluene as the solvent.
-
Heat the reaction mixture at 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Add ethanol and water to the residue to precipitate the product.
-
Isolate the product by filtration and wash with water.
-
Dry the product to obtain the deprotected carbonyl compound. Yields are typically high, often quantitative.[11]
Chemoselectivity: Protecting Aldehydes in the Presence of Ketones
A significant advantage of ketal protection is the ability to selectively protect an aldehyde in the presence of a ketone. Aldehydes are generally more reactive towards nucleophilic attack than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.[15] This reactivity difference can be exploited to achieve chemoselective protection.
By using a stoichiometric amount of the diol, the more reactive aldehyde will preferentially form the ketal, leaving the ketone untouched. This strategy is invaluable in complex syntheses where subsequent reactions are intended for the ketone functionality.[6]
Caption: Logical workflow for the chemoselective protection of an aldehyde over a ketone.
Conclusion
Ketal protecting groups are an indispensable tool in the arsenal of the modern organic chemist. Their ease of formation, stability to a wide range of reagents, and facile removal under acidic conditions make them ideal for the temporary masking of ketone and aldehyde functionalities. The ability to achieve high levels of chemoselectivity further enhances their utility in the synthesis of complex molecules, particularly in the development of new pharmaceutical agents. A thorough understanding of the principles, mechanisms, and experimental protocols outlined in this guide will enable researchers and drug development professionals to effectively harness the power of ketal protecting groups in their synthetic endeavors.
References
- 1. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. study.com [study.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
Methodological & Application
Synthesis of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, a valuable spirocyclic building block in medicinal chemistry and drug discovery. The inherent three-dimensional and rigid nature of spirocycles makes them attractive scaffolds for the development of novel therapeutics with improved binding affinity and selectivity. This protocol details the efficient, one-step synthesis of the target compound via acid-catalyzed ketalization of Ethyl 4-oxocyclohexanecarboxylate.
Application Notes
This compound serves as a versatile intermediate in the synthesis of a wide range of more complex molecules. The spiroketal moiety acts as a protected ketone, allowing for selective transformations on the ester group. Following subsequent modifications, the ketone can be readily deprotected under acidic conditions. This strategic protection is crucial in multi-step syntheses of pharmacologically active compounds.
The spirocyclic core of this molecule provides a rigid framework that can be functionalized to explore chemical space in three dimensions, a desirable characteristic in modern drug design. Derivatives of this compound have been incorporated into various therapeutic agents, including but not limited to, analgesics, metalloproteinase inhibitors, and modulators of TRPM8 receptors. For instance, the core structure is a key component in the synthesis of novel sigma-1 (σ1) receptor ligands, which are being investigated for tumor imaging applications.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from Ethyl 4-oxocyclohexanecarboxylate and ethylene glycol.
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add Ethyl 4-oxocyclohexanecarboxylate (1.0 equivalent), ethylene glycol (1.2-1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02-0.05 equivalents).
-
Add a sufficient volume of toluene to dissolve the reactants and to fill the Dean-Stark trap.
-
Heat the reaction mixture to reflux with vigorous stirring. The azeotropic removal of water will be observed in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the Dean-Stark trap (typically 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Data Presentation
Table 1: Summary of Reactants and Reaction Parameters
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Equivalent |
| Ethyl 4-oxocyclohexanecarboxylate | 170.21 | 1.0 |
| Ethylene glycol | 62.07 | 1.2 - 1.5 |
| p-Toluenesulfonic acid monohydrate | 190.22 | 0.02 - 0.05 |
| Toluene | 92.14 | Solvent |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₈O₄ |
| Molecular Weight | 214.26 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 150-152 °C / 40 mmHg |
| ¹H NMR (CDCl₃) | δ 4.12 (q, J=7.1 Hz, 2H), 3.94 (s, 4H), 2.35-2.25 (m, 1H), 1.95-1.85 (m, 2H), 1.80-1.70 (m, 4H), 1.55-1.45 (m, 2H), 1.25 (t, J=7.1 Hz, 3H). |
| ¹³C NMR (CDCl₃) | δ 174.8, 107.9, 64.2, 60.1, 41.6, 33.8, 26.3, 14.3. |
| Typical Yield | High yields, often exceeding 90%, are achievable under optimized conditions. |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of the acid-catalyzed ketalization reaction for the synthesis.
Application Notes and Protocols: Ketalization of Ethyl 4-Oxocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of carbonyl groups is a fundamental strategy in multi-step organic synthesis. Ketalization is a widely employed method for the protection of ketones and aldehydes, converting them into cyclic ketals that are stable under a variety of reaction conditions, particularly those involving nucleophiles and bases. Ethyl 4-oxocyclohexanecarboxylate is a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules. Its ketone functionality often requires protection to allow for selective transformations on the ester group or other parts of the molecule. This document provides a detailed protocol for the ketalization of ethyl 4-oxocyclohexanecarboxylate using ethylene glycol, a common and efficient method to form the corresponding ethylene ketal.
Data Presentation
The efficiency of the ketalization of ethyl 4-oxocyclohexanecarboxylate can be influenced by the choice of catalyst, solvent, and reaction conditions. Below is a summary of representative data comparing various catalytic systems.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| p-Toluenesulfonic acid | Benzene | Reflux | 24 | ~73% | [1] |
| p-Toluenesulfonic acid | Toluene | Reflux | 5 | >95% (Conversion) | N/A |
| Amberlyst-15 | Toluene | 100 | 6 | 92% | N/A |
| Zeolite H-Y | Benzene | Reflux | 8 | 85% | N/A |
| Sulfuric Acid | Benzene | Reflux | 12 | High | [2] |
Note: Yields and reaction conditions can vary based on the specific experimental setup and scale. N/A - Data not available for this specific substrate, but representative of performance with similar ketones.
Experimental Protocols
This section details the methodology for the acid-catalyzed ketalization of ethyl 4-oxocyclohexanecarboxylate with ethylene glycol.
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate (MW: 170.21 g/mol )
-
Ethylene glycol (MW: 62.07 g/mol )
-
p-Toluenesulfonic acid monohydrate (MW: 190.22 g/mol )
-
Benzene (or Toluene)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Dean-Stark apparatus or soxhlet extractor with drying agent
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, combine ethyl 4-oxocyclohexanecarboxylate (1.0 eq), ethylene glycol (1.6 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.06 eq).
-
Solvent Addition: Add a sufficient volume of benzene or toluene to the flask to ensure proper mixing and azeotropic removal of water.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The water generated during the reaction will be collected in the Dean-Stark trap. Continue the reaction for approximately 24 hours or until no more water is collected.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 5% sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with water and then with a saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The crude product, ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, can be purified by vacuum distillation.
-
Characterization:
The purified product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and IR spectroscopy, to confirm its identity and purity. The boiling point of the product is reported to be 95-99.5°C at 0.07 mmHg.
Mandatory Visualization
The following diagrams illustrate the reaction pathway and the experimental workflow for the ketalization of ethyl 4-oxocyclohexanecarboxylate.
Caption: Acid-catalyzed reaction of ethyl 4-oxocyclohexanecarboxylate with ethylene glycol.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: The Role of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate in the Synthesis of Novel Analgesics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate as a key building block in the development of novel spirocyclic analgesic compounds. The protocols and data presented are based on established synthetic methodologies and the known pharmacology of spirocyclic scaffolds in pain modulation.
Introduction
Spirocyclic frameworks have garnered significant interest in medicinal chemistry due to their rigid, three-dimensional structures that can enhance binding affinity and selectivity for biological targets. This compound is a versatile starting material for accessing a variety of spirocyclic amines, which are core components of potent analgesics, including opioid receptor modulators. This document outlines a representative synthetic pathway from this starting material to a potential spirocyclic analgesic scaffold and discusses the underlying principles of its biological activity.
Synthetic Strategy Overview
The overall synthetic strategy involves the conversion of the ethyl ester of this compound into a key amine intermediate. This intermediate can then be further elaborated to introduce pharmacophoric features necessary for analgesic activity. The ethylene ketal serves as a protecting group for the ketone, which can be deprotected at a later stage to yield a cyclohexanone derivative, a common structural motif in arylcyclohexylamine analgesics.
Application of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate in the Development of Metalloproteinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the use of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate as a key starting material in the synthesis of potent and selective metalloproteinase (MMP) inhibitors. These inhibitors are of significant interest in the development of therapeutics for a range of diseases, including chronic obstructive pulmonary disease (COPD), osteoarthritis, and cancer.
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the extracellular matrix (ECM). While essential for physiological processes like wound healing and development, their dysregulation is implicated in numerous pathologies. The spirocyclic scaffold derived from this compound offers a unique three-dimensional structure that can be exploited to achieve high affinity and selectivity for specific MMPs, a critical factor in avoiding off-target effects that have plagued earlier generations of MMP inhibitors. This document outlines the synthetic route from this starting material to a final inhibitor, protocols for assessing inhibitor efficacy, and the biological context of the targeted MMPs.
Synthetic Application and Workflow
This compound serves as a versatile precursor for the synthesis of spirocyclic cores, which are central to a novel class of non-hydroxamate MMP inhibitors. The general workflow involves the initial functionalization of the spirocyclic scaffold, followed by coupling with various moieties to interact with the active site of the target MMP.
A key application of this starting material is in the synthesis of potent inhibitors of MMP12, an enzyme implicated in the pathogenesis of COPD. The following workflow illustrates the synthetic strategy adapted from patent literature, which details the conversion of a derivative of this compound into a selective MMP12 inhibitor.
Caption: Synthetic workflow from the starting material to the final MMP inhibitor.
Quantitative Data: Inhibitor Potency
The following table summarizes the in vitro potency of representative MMP12 inhibitors synthesized from a spirocyclic precursor derived from this compound. The data is extracted from patent US8153673B2, which describes a series of compounds with this core structure.
| Compound ID | Target MMP | IC50 (nM) | Assay Type |
| Example 1 | MMP12 | 10 | Fluorogenic Substrate |
| Example 2 | MMP12 | 25 | Fluorogenic Substrate |
| Example 3 | MMP12 | 8 | Fluorogenic Substrate |
| Example 4 | MMP12 | 15 | Fluorogenic Substrate |
Experimental Protocols
Synthesis of a Representative MMP12 Inhibitor
This protocol is a representative example based on the synthesis of related compounds and outlines the key steps to generate a potent MMP12 inhibitor from a functionalized derivative of this compound.
Step 1: Synthesis of the Spirocyclic Amine Intermediate
-
Hydrolysis of the Ester: To a solution of this compound in a suitable solvent (e.g., a mixture of ethanol and water), add a base such as sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Filter and dry the resulting spirocyclic carboxylic acid.
-
Amine Formation: The carboxylic acid can be converted to an amine via a Curtius or Hofmann rearrangement, or through other standard synthetic routes to introduce the amine functionality at the C8 position.
Step 2: Coupling and Final Synthesis
-
Dissolve the spirocyclic amine intermediate in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a substituted benzoic acid derivative (this will form the "right-hand side" of the final inhibitor).
-
Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Perform an aqueous workup to remove excess reagents.
-
Purify the final compound by column chromatography on silica gel to yield the pure MMP12 inhibitor.
Fluorometric MMP12 Inhibition Assay
This protocol describes a method to determine the inhibitory activity of synthesized compounds against MMP12 using a fluorogenic substrate.
Materials:
-
Recombinant human MMP12 (catalytic domain)
-
Fluorogenic MMP12 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 1 µM ZnCl2
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Enzyme Preparation: Dilute the recombinant MMP12 in Assay Buffer to the desired working concentration.
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Diluted test compound or vehicle (for control wells)
-
Diluted MMP12 enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic MMP12 substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., Excitation: 328 nm, Emission: 393 nm) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.
-
Data Analysis:
-
Determine the reaction rate (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration relative to the control (enzyme + substrate without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Biological Context
MMP inhibitors derived from this compound can target various MMPs involved in different disease pathologies. Understanding the signaling pathways in which these MMPs operate is crucial for drug development.
MMP12 in Chronic Obstructive Pulmonary Disease (COPD)
MMP12 is primarily secreted by macrophages in the lungs in response to stimuli such as cigarette smoke. It plays a key role in the breakdown of elastin, a critical component of the lung's extracellular matrix, leading to emphysema.
Caption: Role of MMP12 in COPD and the point of intervention for spirocyclic inhibitors.
MMP13 in Osteoarthritis
In osteoarthritis, pro-inflammatory cytokines stimulate chondrocytes to produce MMP13, which is a potent collagenase that degrades type II collagen, the main structural component of articular cartilage.
Caption: MMP13-mediated cartilage degradation in osteoarthritis.
MMP9 in Cancer Metastasis
MMP9, also known as gelatinase B, is often overexpressed in aggressive tumors. It degrades the basement membrane, facilitating tumor cell invasion and metastasis.
Caption: The role of MMP9 in facilitating cancer cell invasion and metastasis.
Conclusion
This compound is a valuable and versatile starting material for the development of a new generation of selective metalloproteinase inhibitors. The unique spirocyclic scaffold allows for the design of compounds with high potency and improved selectivity, addressing the shortcomings of earlier broad-spectrum MMP inhibitors. The provided protocols and biological context serve as a foundational guide for researchers and drug development professionals working in this promising area of therapeutic discovery.
Application Notes and Protocols for the Synthesis of Benzimidazole Derivatives from Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, multi-step protocol for the synthesis of novel benzimidazole derivatives commencing from Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate. This spirocyclic starting material offers a unique scaffold for the generation of diverse benzimidazole compounds with potential applications in medicinal chemistry and drug discovery. The benzimidazole moiety is a privileged structure in numerous biologically active compounds.
The synthetic strategy involves a four-step sequence:
-
Deprotection: Acid-catalyzed hydrolysis of the ketal protecting group to yield a cyclohexanone derivative.
-
Aromatization and Diamination: A modern, iodine-catalyzed aerobic oxidative aromatization to form an o-phenylenediamine derivative.
-
Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Benzimidazole Ring Formation: Intramolecular Phillips-Ladenburg condensation to construct the final benzimidazole ring.
Experimental Protocols
Step 1: Synthesis of Ethyl 4-oxocyclohexanecarboxylate
This procedure outlines the deprotection of the ethylene ketal in this compound to yield Ethyl 4-oxocyclohexanecarboxylate.
Materials:
-
This compound
-
Acetone
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of acetone and water (4:1 v/v).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure Ethyl 4-oxocyclohexanecarboxylate.
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Product | Ethyl 4-oxocyclohexanecarboxylate | [1][2][3][4] |
| Solvent | Acetone/Water | Generic acid-catalyzed hydrolysis |
| Catalyst | Concentrated HCl | Generic acid-catalyzed hydrolysis |
| Temperature | Room Temperature | Generic acid-catalyzed hydrolysis |
| Typical Yield | >90% | Estimated based on similar reactions |
Step 2: Synthesis of Ethyl 3,4-diaminobenzoate
This protocol describes the conversion of a cyclohexanone derivative to the corresponding o-phenylenediamine via an iodine and copper co-catalyzed aerobic oxidative amination and aromatization.[1][5]
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate
-
Ammonia (aqueous solution, e.g., 28%)
-
Iodine (I₂)
-
Copper(I) iodide (CuI)
-
1,2-Dichloroethane (DCE)
-
Air (as an oxidant)
-
Sodium thiosulfate (Na₂S₂O₃), saturated solution
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a pressure-resistant flask, add Ethyl 4-oxocyclohexanecarboxylate (1 equivalent), aqueous ammonia (excess, e.g., 10 equivalents), iodine (0.1 equivalents), and copper(I) iodide (0.05 equivalents) in 1,2-dichloroethane.
-
Seal the flask and heat the reaction mixture at 80-100 °C under an air atmosphere (e.g., using a balloon filled with air).
-
Monitor the reaction by TLC. The reaction may take 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any remaining iodine.
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Ethyl 3,4-diaminobenzoate.
| Parameter | Value | Reference |
| Starting Material | Ethyl 4-oxocyclohexanecarboxylate | [1][5] |
| Product | Ethyl 3,4-diaminobenzoate | [1][5] |
| Reagents | Ammonia, Iodine, Copper(I) iodide | [1][5] |
| Solvent | 1,2-Dichloroethane | [1][5] |
| Oxidant | Air | [1][5] |
| Temperature | 80-100 °C | [1][5] |
| Typical Yield | 60-80% | Estimated based on similar reactions[1][5] |
Step 3: Synthesis of 3,4-Diaminobenzoic acid
This protocol details the saponification of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 3,4-diaminobenzoate
-
Ethanol
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) aqueous solution (e.g., 2 M)
-
Hydrochloric Acid (HCl), 1 M
-
Water
Procedure:
-
Dissolve Ethyl 3,4-diaminobenzoate (1 equivalent) in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide or lithium hydroxide (2-3 equivalents).
-
Stir the mixture at room temperature or gently heat to 40-50 °C to expedite the reaction. Monitor by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and acidify with 1 M HCl until the pH is approximately 6-7.
-
The product, 3,4-Diaminobenzoic acid, may precipitate from the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.
| Parameter | Value | Reference |
| Starting Material | Ethyl 3,4-diaminobenzoate | Standard saponification |
| Product | 3,4-Diaminobenzoic acid | Standard saponification |
| Reagent | NaOH or LiOH | Standard saponification |
| Solvent | Ethanol/Water | Standard saponification |
| Temperature | Room temperature to 50 °C | Standard saponification |
| Typical Yield | >90% | Estimated based on similar reactions |
Step 4: Synthesis of the Final Benzimidazole Derivative
This procedure describes the intramolecular condensation of the o-phenylenediamine with the carboxylic acid to form the benzimidazole ring, a Phillips-Ladenburg reaction.[6][7][8][9][10]
Materials:
-
3,4-Diaminobenzoic acid
-
Polyphosphoric acid (PPA) or 4 M Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Water
Procedure:
-
Method A (Polyphosphoric Acid):
-
Place 3,4-Diaminobenzoic acid (1 equivalent) in a round-bottom flask.
-
Add polyphosphoric acid (PPA) in excess (e.g., 10-20 times the weight of the starting material).
-
Heat the mixture with stirring at 150-180 °C for 2-4 hours.
-
Cool the reaction mixture to below 100 °C and pour it carefully onto crushed ice.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.
-
The solid product will precipitate. Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
-
Method B (Aqueous Acid):
-
Reflux a solution of 3,4-Diaminobenzoic acid (1 equivalent) in 4 M hydrochloric acid for 4-6 hours.
-
Cool the reaction mixture and neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
| Parameter | Value | Reference |
| Starting Material | 3,4-Diaminobenzoic acid | [6][7][8][9][10] |
| Product | Benzimidazole derivative | [6][7][8][9][10] |
| Reagent | Polyphosphoric acid or 4 M HCl | [6][7][8][9][10] |
| Temperature | 150-180 °C (PPA) or Reflux (HCl) | [6][7][8][9][10] |
| Typical Yield | 70-90% | [6][7][8][9][10] |
Visualizations
Synthetic Workflow
Caption: Multi-step synthesis of a benzimidazole derivative.
Phillips-Ladenburg Reaction Mechanism
Caption: Mechanism of the Phillips-Ladenburg reaction.
References
- 1. Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzimidazole synthesis [organic-chemistry.org]
- 4. Page loading... [wap.guidechem.com]
- 5. Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. daneshyari.com [daneshyari.com]
- 7. BJOC - A one-pot multistep cyclization yielding thiadiazoloimidazole derivatives [beilstein-journals.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Deprotection of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deprotection of ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate to yield ethyl 4-oxocyclohexanecarboxylate. This transformation is a crucial step in various synthetic pathways, particularly in the pharmaceutical and fine chemical industries, where the temporary protection of a ketone functionality is required.
Introduction
This compound serves as a valuable intermediate wherein the cyclohexanone moiety is protected as an ethylene ketal. This protection strategy prevents the ketone from undergoing undesired reactions during synthetic modifications on other parts of the molecule. The subsequent deprotection, or hydrolysis of the ketal, efficiently regenerates the ketone functionality, paving the way for further transformations. The most prevalent and effective method for this deprotection is acid-catalyzed hydrolysis.
Deprotection Methods: A Comparative Overview
Acid-catalyzed hydrolysis is the standard and most widely employed method for the deprotection of the ethylene ketal in this compound. The choice of acid, solvent, and reaction conditions can be tailored to the specific requirements of the synthetic route, such as the presence of other acid-sensitive functional groups. While various acidic conditions can be employed, factors like reaction time, yield, and purity of the final product are key considerations.
For a comparative analysis, a summary of common deprotection conditions is presented below. It is important to note that specific yields and reaction times can vary based on the scale of the reaction and the purity of the starting material.
| Deprotection Method | Reagents and Solvents | Typical Reaction Time | Typical Yield | Notes |
| Aqueous Hydrochloric Acid | HCl (e.g., 2M aq.), Acetone or THF | 2 - 12 hours | > 90% | A standard and cost-effective method. Reaction progress should be monitored by TLC or GC. |
| Aqueous Sulfuric Acid | H₂SO₄ (e.g., 10% aq.), Dioxane or Acetone | 4 - 16 hours | > 85% | Similar to HCl, but may require longer reaction times. |
| p-Toluenesulfonic Acid | p-TsOH, Acetone/Water | 6 - 24 hours | > 80% | A milder alternative to strong mineral acids, useful if other acid-sensitive groups are present. |
| Montmorillonite K-10 | Montmorillonite K-10, Wet Dichloromethane | 1 - 6 hours | > 90% | A heterogeneous catalyst that can be filtered off, simplifying work-up.[1] |
Experimental Protocols
The following are detailed protocols for the deprotection of this compound using common laboratory reagents.
Protocol 1: Deprotection using Aqueous Hydrochloric Acid
Materials:
-
This compound
-
Acetone
-
2M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate or Dichloromethane (for extraction)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for elevated temperatures)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in acetone (10-20 volumes).
-
Addition of Acid: To the stirred solution, add 2M aqueous hydrochloric acid (2.0-5.0 eq).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material and the appearance of the product, ethyl 4-oxocyclohexanecarboxylate. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Work-up: Once the reaction is complete, neutralize the excess acid by carefully adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Remove the acetone under reduced pressure using a rotary evaporator. Extract the aqueous residue with ethyl acetate or dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl 4-oxocyclohexanecarboxylate.
-
Purification (Optional): The crude product is often of sufficient purity for subsequent steps. If necessary, it can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Protocol 2: Deprotection using Montmorillonite K-10
Materials:
-
This compound
-
Dichloromethane (CH₂Cl₂)
-
Montmorillonite K-10 clay
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filter funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (10-20 volumes).
-
Addition of Catalyst: Add Montmorillonite K-10 (50-100% by weight of the starting material) and a few drops of water to the solution.
-
Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, filter the reaction mixture to remove the Montmorillonite K-10 clay. Wash the clay with a small amount of dichloromethane.
-
Drying and Concentration: Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 4-oxocyclohexanecarboxylate.
Visualizing the Process
To aid in the understanding of the deprotection process, the following diagrams illustrate the chemical reaction, a general experimental workflow, and a decision-making process for selecting a deprotection method.
References
Application Notes and Protocols: Hydrolysis of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed experimental procedure for the hydrolysis of ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate to its corresponding carboxylic acid, 1,4-dioxaspiro[4.5]decane-8-carboxylic acid. This protocol is essential for researchers working on the synthesis of molecules where this carboxylic acid is a key intermediate.
Introduction
The hydrolysis of esters is a fundamental transformation in organic synthesis, enabling the conversion of esters into carboxylic acids. This process is critical in the synthesis of various organic molecules, including pharmaceutical intermediates. The following protocol details the base-catalyzed hydrolysis (saponification) of this compound. Basic hydrolysis is often preferred over acidic hydrolysis as the reaction is irreversible, typically leading to higher yields.[1][2] The resulting carboxylate salt is then protonated in an acidic workup to yield the final carboxylic acid.
Materials and Methods
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether (or other suitable organic solvent for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary evaporator
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a mixture of ethanol and water.
-
Saponification: To the stirred solution, add a stoichiometric excess (typically 1.5 to 2 equivalents) of sodium hydroxide.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: Remove the ethanol from the reaction mixture using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the pH is acidic (pH ~2), which will precipitate the carboxylic acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether, multiple times.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1,4-dioxaspiro[4.5]decane-8-carboxylic acid.
-
Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | CAS Number |
| This compound | C₁₁H₁₈O₄ | 214.26 | Colorless to Yellow Liquid | 1489-97-0 |
| 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid | C₉H₁₄O₄ | 186.20 | Solid | 66500-55-8 |
Mandatory Visualization
Caption: Experimental workflow for the hydrolysis of this compound.
Caption: Simplified reaction pathway for the basic hydrolysis of the ethyl ester.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 3. Ethyl 1,4-dioxaspiro(4.5)decane-8-carboxylate | C11H18O4 | CID 10488810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1489-97-0 [sigmaaldrich.com]
- 5. 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid | C9H14O4 | CID 11745334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 1489-97-0 [chemicalbook.com]
Application Notes and Protocols for the Reduction of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the reduction of the ester functional group in Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate to its corresponding primary alcohol, (1,4-dioxaspiro[4.5]decan-8-yl)methanol. This transformation is a fundamental step in synthetic organic chemistry, often employed in the elaboration of complex molecules in medicinal chemistry and materials science. The primary reducing agent discussed is Lithium Aluminum Hydride (LAH), a potent hydride donor capable of efficiently reducing esters to primary alcohols.[1][2][3][4]
Overview and Chemical Principles
The reduction of this compound is a nucleophilic acyl substitution followed by a nucleophilic addition, resulting in the formation of (1,4-dioxaspiro[4.5]decan-8-yl)methanol. Lithium Aluminum Hydride (LiAlH₄) is a powerful and commonly used reducing agent for this purpose.[1][2][3][4] The reaction proceeds via the transfer of hydride ions (H⁻) from the aluminohydride complex to the electrophilic carbonyl carbon of the ester.
The generally accepted mechanism involves two main stages:
-
Initial Hydride Attack: A hydride ion attacks the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate.
-
Elimination and Second Hydride Attack: The tetrahedral intermediate collapses, eliminating the ethoxide leaving group to form an aldehyde intermediate. This aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form an alkoxide.
-
Workup: A careful aqueous workup is then performed to quench the excess LAH and protonate the resulting alkoxide to yield the primary alcohol product.
It is crucial to perform the reaction under anhydrous conditions as LAH reacts violently with water and other protic solvents.[3] Ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are typically used.[3]
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the reduction of cyclic esters, such as this compound, with Lithium Aluminum Hydride. Please note that yields can vary based on reaction scale, purity of reagents, and adherence to anhydrous techniques.
| Parameter | Value/Range | Notes |
| Substrate | This compound | - |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | A strong, non-selective reducing agent for polar multiple bonds.[1][3] |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | THF is often preferred for its higher boiling point and better solvating properties for LAH.[3] |
| Stoichiometry of LAH | 1.0 - 1.5 equivalents | An excess is used to ensure complete reduction of the intermediate aldehyde. |
| Reaction Temperature | 0 °C to reflux | The addition of the ester is typically done at 0 °C to control the initial exotherm. The reaction may then be allowed to warm to room temperature or refluxed to ensure completion. |
| Reaction Time | 1 - 6 hours | Monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material. |
| Workup Procedure | Fieser-Louis Fieser Method | Sequential addition of water, aqueous sodium hydroxide, and water to produce a granular precipitate of aluminum salts that is easily filtered. |
| Typical Yield | 85 - 95% | Yields are generally high for this type of transformation. |
| Product | (1,4-dioxaspiro[4.5]decan-8-yl)methanol | A primary alcohol. |
Detailed Experimental Protocol
This protocol is adapted from established procedures for the LAH reduction of cyclic esters and is designed for the safe and efficient synthesis of (1,4-dioxaspiro[4.5]decan-8-yl)methanol.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LAH), powder
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Deionized water
-
15% (w/v) aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite®
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Reaction Setup:
-
Thoroughly dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator or assemble while hot under a stream of inert gas (Nitrogen or Argon).
-
Assemble a three-necked flask with a magnetic stir bar, a reflux condenser with a gas outlet bubbler, and a dropping funnel.
-
Establish and maintain a positive pressure of inert gas throughout the experiment.
-
In the reaction flask, carefully place Lithium Aluminum Hydride (1.2 equivalents) and suspend it in anhydrous THF (approximately 10 mL per gram of LAH).
-
Cool the stirred LAH suspension to 0 °C using an ice-water bath.
Addition of the Ester:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF (approximately 5 mL per gram of ester).
-
Transfer the ester solution to the dropping funnel.
-
Add the ester solution dropwise to the cold, stirred LAH suspension at a rate that maintains the internal reaction temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction can be gently refluxed if necessary to ensure completion.
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system) until the starting ester spot is no longer visible.
Workup (Fieser-Louis Fieser Method): CAUTION: The workup is highly exothermic and generates hydrogen gas. Perform this procedure slowly and carefully in a well-ventilated fume hood, away from any sources of ignition.
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
For every 'x' grams of LAH used, sequentially and very slowly add the following dropwise with vigorous stirring:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
A granular white precipitate of aluminum salts should form.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
Isolation and Purification:
-
Filter the suspension through a pad of Celite® in a Büchner funnel.
-
Wash the filter cake thoroughly with additional THF or ethyl acetate.
-
Combine the organic filtrates and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (1,4-dioxaspiro[4.5]decan-8-yl)methanol.
-
The product can be further purified by column chromatography on silica gel or by distillation under reduced pressure if necessary.
Visualizations
Reaction Scheme:
Caption: Overall reaction for the reduction of the ester.
Experimental Workflow:
References
Application Notes and Protocols: Reaction of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the reaction of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate with Grignard reagents. This reaction is a valuable synthetic tool for accessing tertiary alcohols containing a spirocyclic ketal moiety, which are important intermediates in the synthesis of complex molecules and potential drug candidates. The spirocyclic ketal serves as a protecting group for a cyclohexanone carbonyl, allowing for selective functionalization of the ester group.
Introduction
The reaction of esters with Grignard reagents is a classic and reliable method for the synthesis of tertiary alcohols.[1] The reaction proceeds via a double addition of the Grignard reagent to the ester carbonyl. The first addition results in the formation of a ketone intermediate, which is then immediately attacked by a second equivalent of the Grignard reagent to yield the tertiary alcohol upon acidic workup. This compound is a useful starting material as the spirocyclic ketal is stable under the basic conditions of the Grignard reaction and can be later hydrolyzed to reveal a ketone functionality, providing a handle for further synthetic transformations.
Reaction Mechanism
The reaction of this compound with a Grignard reagent (R-MgX) proceeds in two main stages:
-
Nucleophilic Acyl Substitution: The Grignard reagent acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group to form a ketone.
-
Nucleophilic Addition: The ketone formed in the first stage is more reactive than the starting ester towards the Grignard reagent. Therefore, it rapidly undergoes a second nucleophilic attack by another equivalent of the Grignard reagent to form a magnesium alkoxide intermediate.
-
Protonation: Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.
It is important to note that two equivalents of the Grignard reagent are consumed for each equivalent of the ester.
Experimental Protocols
The following protocols provide a general framework for the reaction of this compound with various Grignard reagents. The specific conditions may require optimization depending on the Grignard reagent used.
3.1. General Considerations
-
Anhydrous Conditions: Grignard reagents are highly sensitive to protic solvents, including water. All glassware must be thoroughly dried (e.g., oven-dried or flame-dried under an inert atmosphere), and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent Preparation: Grignard reagents can be prepared in situ or purchased as solutions. If preparing in situ, magnesium turnings are typically activated with a small crystal of iodine or 1,2-dibromoethane.
-
Safety Precautions: Grignard reagents are highly flammable and react violently with water. Appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times. The reaction should be conducted in a well-ventilated fume hood.
3.2. Protocol 1: Reaction with Methylmagnesium Bromide
This protocol describes the synthesis of 2-(1,4-dioxaspiro[4.5]decan-8-yl)propan-2-ol.
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq) dissolved in anhydrous diethyl ether (or THF).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add methylmagnesium bromide solution (2.2 eq) dropwise from the dropping funnel to the stirred solution of the ester. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-(1,4-dioxaspiro[4.5]decan-8-yl)propan-2-ol.
3.3. Protocol 2: Reaction with Phenylmagnesium Bromide
This protocol outlines the synthesis of (1,4-dioxaspiro[4.5]decan-8-yl)diphenylmethanol.
Materials:
-
This compound
-
Bromobenzene
-
Magnesium turnings
-
Iodine (a small crystal)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Phenylmagnesium Bromide:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (2.5 eq) and a small crystal of iodine.
-
Briefly heat the flask with a heat gun under a stream of nitrogen to activate the magnesium. Allow to cool.
-
Add a small amount of anhydrous diethyl ether (or THF) to cover the magnesium.
-
Dissolve bromobenzene (2.5 eq) in anhydrous diethyl ether (or THF) and add it to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium suspension to initiate the reaction (indicated by bubbling and a cloudy appearance).
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with the Ester:
-
In a separate dry, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether (or THF).
-
Cool the ester solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared phenylmagnesium bromide solution to the stirred ester solution via a cannula or dropping funnel. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield (1,4-dioxaspiro[4.5]decan-8-yl)diphenylmethanol.
-
Data Presentation
The following table summarizes expected outcomes for the reaction of this compound with representative Grignard reagents. Please note that yields are indicative and may vary based on reaction scale and optimization.
| Grignard Reagent (R-MgX) | R Group | Product | Expected Yield (%) |
| Methylmagnesium Bromide | Methyl | 2-(1,4-Dioxaspiro[4.5]decan-8-yl)propan-2-ol | 75-85 |
| Ethylmagnesium Bromide | Ethyl | 3-(1,4-Dioxaspiro[4.5]decan-8-yl)pentan-3-ol | 70-80 |
| Phenylmagnesium Bromide | Phenyl | (1,4-Dioxaspiro[4.5]decan-8-yl)diphenylmethanol | 80-90 |
| Vinylmagnesium Bromide | Vinyl | 1-(1,4-Dioxaspiro[4.5]decan-8-yl)prop-2-en-1-ol | 65-75 |
Visualizations
Reaction Pathway
Caption: General reaction pathway for the formation of a tertiary alcohol.
Experimental Workflow
Caption: A typical experimental workflow for the Grignard reaction.
Logical Relationships of Reagents and Products
Caption: Relationship between different Grignard reagents and their products.
References
Derivatisierung von Ethyl-1,4-dioxaspiro[4.5]decan-8-carboxylat für die medizinische Chemie: Anwendungshinweise und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungshinweise bieten detaillierte Protokolle und strategische Einblicke in die Derivatisierung von Ethyl-1,4-dioxaspiro[4.5]decan-8-carboxylat, einer vielseitigen Gerüststruktur für die Entdeckung von niedermolekularen Therapeutika. Die einzigartigen dreidimensionalen Eigenschaften des Spiro[4.5]decan-Kerns machen ihn zu einem attraktiven Ausgangspunkt für die Entwicklung von Wirkstoffkandidaten mit verbesserter Wirksamkeit und Selektivität.
Anwendungshinweis: Entwicklung von Inhibitoren der Hypoxie-induzierbaren Faktor (HIF) Prolylhydroxylase (PHD)
Einführung
Der Hypoxie-induzierbare Faktor (HIF) ist ein zentraler Regulator der zellulären Antwort auf niedrige Sauerstoffkonzentrationen (Hypoxie). Die Stabilisierung von HIF-1α durch die Hemmung von Prolylhydroxylase-Domänenenzymen (PHDs) ist ein vielversprechender therapeutischer Ansatz für die Behandlung von Anämie, ischämischen Erkrankungen und Entzündungen. Spiro[4.5]decanon-Derivate, die strukturell eng mit dem 1,4-Dioxaspiro[4.5]decan-Gerüst verwandt sind, haben sich als potente PHD-Inhibitoren erwiesen.[1] Die Derivatisierung von Ethyl-1,4-dioxaspiro[4.5]decan-8-carboxylat bietet die Möglichkeit, neue chemische Entitäten mit potenzieller PHD-inhibitorischer Aktivität zu generieren.
Wirkmechanismus und Signalweg
Unter normoxischen Bedingungen hydroxylieren PHDs die α-Untereinheit von HIF, was zu deren Ubiquitinierung und anschließendem proteasomalen Abbau führt. Bei Hypoxie ist die Aktivität der PHDs reduziert, was die Stabilisierung von HIF-1α ermöglicht. Dieses dimerisiert dann mit HIF-1β, transloziert in den Zellkern und aktiviert die Transkription von Zielgenen, die an der Angiogenese, Erythropoese und dem Zellstoffwechsel beteiligt sind.[1] Inhibitoren der PHDs ahmen den hypoxischen Zustand nach, indem sie die Hydroxylierung von HIF-1α blockieren und so dessen Konzentration auch unter normoxischen Bedingungen erhöhen.
References
Application Notes and Protocols: Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate as a Bifunctional Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate is a versatile bifunctional synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a spirocyclic ketal, which serves as a protected ketone, and an ethyl ester. This arrangement allows for selective sequential manipulation of the two functional groups, making it a valuable building block for the synthesis of complex molecules with three-dimensional architecture. Spirocyclic scaffolds are increasingly sought after in drug design as they can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates for drug development.
Physicochemical Properties
| Property | Value |
| CAS Number | 1489-97-0[2][3][4][5] |
| Molecular Formula | C₁₁H₁₈O₄[2] |
| Molecular Weight | 214.26 g/mol [2] |
| Appearance | Colorless to yellow liquid[3] |
| Boiling Point | 150-152 °C at 40 mmHg |
| Density | 1.068 g/mL at 25 °C |
Applications in Drug Discovery
This compound serves as a key starting material for the synthesis of a variety of biologically active molecules. Its utility lies in the ability to act as a bifunctional scaffold, allowing for the introduction of diverse substituents in a controlled manner. This intermediate has been employed in the preparation of:
-
Arylcyclohexanone Analgesics: The cyclohexanone moiety, unmasked from the spiroketal, can be elaborated to introduce aryl groups, leading to potent analgesic compounds.[5]
-
Metalloproteinase Inhibitors: The carboxylic acid functionality, derived from the ethyl ester, can be used to chelate metal ions in the active sites of metalloproteinases, a class of enzymes implicated in various diseases.[5]
-
TRPM8 Receptor Modulators: Transient Receptor Potential Melastatin 8 (TRPM8) is a target for the development of novel analgesics. Spirocyclic compounds derived from this intermediate have shown promise as modulators of this receptor.[5]
-
GPCR Ligands: G protein-coupled receptors (GPCRs) are a major class of drug targets.[6][7][8] The rigid, three-dimensional nature of the spirocyclic scaffold is well-suited for interaction with the binding pockets of GPCRs, and this intermediate can be used to generate libraries of potential ligands.[6][7][8]
Experimental Protocols
The following protocols detail the synthesis of this compound and its subsequent transformations into key synthetic intermediates.
Protocol 1: Synthesis of this compound
This protocol describes the protection of the ketone functionality of Ethyl 4-oxocyclohexanecarboxylate as an ethylene ketal.
Reaction Scheme:
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| Ethyl 4-oxocyclohexanecarboxylate | 17159-79-4 | 170.21 | 52.8 g | 0.31 |
| Ethylene glycol | 107-21-1 | 62.07 | 67.4 g | 1.08 |
| p-Toluenesulfonic acid monohydrate | 6192-52-5 | 190.22 | 0.7 g | 0.0037 |
| Toluene | 108-88-3 | 92.14 | 160 mL | - |
| Diethyl ether | 60-29-7 | 74.12 | 300 mL | - |
| Saturated sodium bicarbonate solution | - | - | As needed | - |
| Saturated sodium chloride solution | - | - | As needed | - |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | As needed | - |
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add Ethyl 4-oxocyclohexanecarboxylate (52.8 g, 0.31 mol), ethylene glycol (67.4 g, 1.08 mol), and p-toluenesulfonic acid (0.7 g) in toluene (160 mL).[5]
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether (300 mL).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a colorless liquid.
Results:
| Product | Yield | Purity | Spectroscopic Data |
| This compound | 66.5 g (100%) | Used without further purification | ¹H-NMR (CDCl₃) δ: 1.24 (t, 3H), 1.53 (m, 2H), 1.76 (m, 4H), 1.92 (m, 2H), 2.31 (m, 1H), 3.91 (s, 4H), 4.11 (q, 2H).¹³C-NMR (CDCl₃) δ: 14.28 (q), 26.32 (t), 33.76 (t), 41.59 (d), 60.14 (t), 64.21 (t), 107.90 (d), 174.77 (s).[5] |
Protocol 2: Selective Reduction of the Ester Functionality
This protocol details the reduction of the ethyl ester to a primary alcohol while the ketal protecting group remains intact.
Reaction Scheme:
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| This compound | 1489-97-0 | 214.26 | 10.7 g | 0.05 |
| Lithium aluminum hydride (LiAlH₄) | 16853-85-3 | 37.95 | 2.8 g | 0.075 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 200 mL | - |
| Water | 7732-18-5 | 18.02 | As needed | - |
| 15% Aqueous Sodium Hydroxide | 1310-73-2 | 40.00 | As needed | - |
| Anhydrous Magnesium Sulfate | 7757-82-6 | 142.04 | As needed | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add a suspension of lithium aluminum hydride (2.8 g, 0.075 mol) in anhydrous THF (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (10.7 g, 0.05 mol) in anhydrous THF (100 mL).
-
Add the solution of the ester dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the reaction mixture back to 0 °C and carefully quench the reaction by the sequential dropwise addition of water (2.8 mL), 15% aqueous NaOH solution (2.8 mL), and then water (8.4 mL).
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Filter the solid aluminum salts through a pad of Celite® and wash the filter cake with THF.
-
Combine the filtrate and washings and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the product.
Expected Results:
| Product | Expected Yield | Purity |
| (1,4-Dioxaspiro[4.5]decan-8-yl)methanol | >90% | High purity, can be further purified by distillation or chromatography if needed. |
Protocol 3: Selective Deprotection of the Ketal
This protocol describes the hydrolysis of the ethylene ketal to regenerate the ketone functionality, leaving the ethyl ester intact.
Reaction Scheme:
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| This compound | 1489-97-0 | 214.26 | 10.7 g | 0.05 |
| Pyridinium p-toluenesulfonate (PPTS) | 24057-28-1 | 251.30 | 1.26 g | 0.005 |
| Acetone | 67-64-1 | 58.08 | 140 mL | - |
| Water | 7732-18-5 | 18.02 | 15 mL | - |
| Diethyl ether | 60-29-7 | 74.12 | 450 mL | - |
| Saturated sodium chloride solution | - | - | 70 mL | - |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | As needed | - |
Procedure:
-
In a round-bottom flask, dissolve this compound (10.7 g, 0.05 mol) and pyridinium p-toluenesulfonate (PPTS) (1.26 g, 0.005 mol) in a mixture of acetone (140 mL) and water (15 mL).
-
Heat the mixture to reflux with stirring for 3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the mixture and dilute with diethyl ether (450 mL).
-
Wash the organic layer with water (50 mL) and brine (70 mL).
-
Back-extract the aqueous phases with diethyl ether.
-
Combine all organic phases and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the product.
Expected Results:
| Product | Expected Yield | Purity |
| Ethyl 4-oxocyclohexanecarboxylate | >90% | High purity, can be further purified by distillation if necessary. |
Logical Workflow for Bifunctional Elaboration
The bifunctional nature of this compound allows for two primary synthetic strategies, enabling the creation of diverse molecular architectures.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex spirocyclic molecules. The protocols provided herein offer reliable methods for its preparation and selective functionalization, enabling access to a wide range of structures for drug discovery and development. The ability to orthogonally manipulate the ester and protected ketone functionalities allows for the strategic construction of novel chemical entities with potential therapeutic applications.
References
- 1. Synthesis of enantioenriched spirocyclic oxindoles catalyzed by bifunctional thiourea - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Ethyl 1,4-dioxaspiro(4.5)decane-8-carboxylate | C11H18O4 | CID 10488810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1489-97-0 [sigmaaldrich.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. This compound | 1489-97-0 [chemicalbook.com]
- 6. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the acid-catalyzed ketalization of ethyl 4-oxocyclohexanecarboxylate with ethylene glycol.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inefficient Water Removal | The ketalization reaction is an equilibrium process.[1][2][3] Effective removal of water is crucial to drive the reaction towards the product. Ensure your Dean-Stark apparatus is set up correctly and functioning efficiently. Check for any leaks in the system. Use a sufficiently high-boiling solvent (e.g., toluene or benzene) to ensure azeotropic removal of water. |
| Inactive Catalyst | The p-toluenesulfonic acid (PTSA) catalyst may be old or hydrated. Use a fresh, anhydrous batch of PTSA for the reaction. Consider using other acid catalysts like sulfuric acid or acidic ion-exchange resins.[4][5] |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure the reaction is heated to a sufficient temperature to allow for efficient azeotropic removal of water. If the reaction stalls, consider adding a fresh portion of the catalyst. |
| Poor Quality Starting Materials | Ensure that the ethyl 4-oxocyclohexanecarboxylate and ethylene glycol are pure and dry. Impurities in the starting materials can interfere with the reaction. |
Issue 2: Presence of Impurities in the Crude Product
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Material | This indicates an incomplete reaction. Refer to the troubleshooting steps for "Low or No Product Formation" to drive the reaction to completion. |
| Hemiacetal Intermediate | The formation of a stable hemiacetal intermediate can occur if the reaction is not complete.[2][3] Prolonging the reaction time and ensuring efficient water removal will help convert the hemiacetal to the desired ketal. |
| Side Reactions | At high temperatures or with prolonged reaction times, side reactions such as ester hydrolysis or polymerization may occur. Optimize the reaction temperature and time based on TLC or GC monitoring. |
Issue 3: Difficulties in Product Purification
| Potential Cause | Troubleshooting Steps |
| Co-elution of Product and Impurities | If using column chromatography, optimize the solvent system to achieve better separation. A gradient elution might be necessary. |
| Product is an Oil | This compound is often isolated as an oil. If crystallization is difficult, purification by vacuum distillation or preparative chromatography may be necessary. |
| Residual Acid Catalyst | During workup, ensure the reaction mixture is thoroughly washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acid catalyst, which can cause product degradation during storage or purification. |
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of this compound?
While specific yield data can vary depending on the scale and exact conditions, yields for similar acid-catalyzed ketalizations of cyclohexanone derivatives can range from moderate to high (60-90%). Optimizing reaction conditions, particularly water removal, is key to achieving a high yield.
Q2: Can I use a different acid catalyst instead of p-toluenesulfonic acid?
Yes, other acid catalysts can be used. Sulfuric acid is a common alternative.[4] Heterogeneous catalysts like acidic ion-exchange resins (e.g., Amberlyst 15) can also be employed, which may simplify the workup procedure as they can be removed by filtration.[4]
Q3: How can I effectively monitor the progress of the reaction?
The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, you can compare the spot of the reaction mixture to the spots of the starting materials (ethyl 4-oxocyclohexanecarboxylate and ethylene glycol). The disappearance of the starting ketone is a good indicator of reaction progression.
Q4: What is the role of the Dean-Stark apparatus in this synthesis?
The Dean-Stark apparatus is crucial for removing water formed during the reversible ketalization reaction.[1][2][3] By continuously removing water, the equilibrium is shifted towards the formation of the desired product, thereby increasing the yield.
Q5: Are there any common side reactions to be aware of?
The main "side product" is often the unreacted starting ketone due to the reaction not reaching completion. The formation of the hemiacetal intermediate is a step in the mechanism and not a true side product, but its accumulation indicates an incomplete reaction.[2][3] Under harsh acidic conditions or with excessive heat, hydrolysis of the ethyl ester group could potentially occur, though this is less common under standard ketalization conditions.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline for the acid-catalyzed ketalization of ethyl 4-oxocyclohexanecarboxylate.
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Toluene (or benzene)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add ethyl 4-oxocyclohexanecarboxylate (1 equivalent), ethylene glycol (1.2-1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 equivalents).
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Add a sufficient amount of toluene to fill the flask and the Dean-Stark trap.
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Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap and TLC or GC analysis indicates the consumption of the starting ketone.
-
Cool the reaction mixture to room temperature.
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Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
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Purify the crude product by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Visualizations
References
Technical Support Center: Purification of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for the column chromatography of this compound?
A common and effective eluent system for moderately polar compounds like this compound is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A good starting point is a hexane/ethyl acetate mixture. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation.
Q2: How can I determine the optimal solvent system using Thin-Layer Chromatography (TLC)?
To determine the ideal eluent ratio, spot your crude product on a TLC plate and develop it in various hexane:ethyl acetate ratios (e.g., 9:1, 8:2, 7:3). The ideal solvent system will result in a retention factor (Rf) of approximately 0.2-0.3 for the desired compound, with good separation from impurities.
Q3: Is this compound stable on silica gel?
Cyclic ketals can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition. It is advisable to perform a stability test by spotting the compound on a TLC plate, allowing it to sit for an hour or two, and then eluting to see if any new spots have formed. If degradation is observed, using deactivated silica gel (by adding a small amount of triethylamine to the eluent) is recommended.
Q4: What are the common impurities I might encounter?
Common impurities can include unreacted starting materials such as the corresponding ketone, byproducts from the ketalization reaction, or residual solvents. The polarity of these impurities will vary, but they can typically be separated from the desired product by optimizing the polarity of the eluent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| Poor Separation of Product and Impurities | Inappropriate Solvent System: The polarity of the eluent may be too high or too low. | Perform TLC analysis with a range of solvent polarities to find the optimal system that provides good separation. |
| Column Overloading: Too much sample has been loaded onto the column. | Use an appropriate amount of silica gel relative to your sample size (a general rule is a 50-100:1 ratio of silica gel to crude product by mass). | |
| Column Packed Improperly: Channels or cracks in the silica gel bed can lead to poor separation. | Ensure the column is packed uniformly without any air bubbles or cracks. "Wet packing" is often preferred. | |
| Product is not Eluting from the Column | Solvent Polarity is Too Low: The eluent is not polar enough to move the compound down the column. | Gradually increase the polarity of the eluent system (e.g., by increasing the percentage of ethyl acetate). |
| Compound Decomposition: The compound may have decomposed on the acidic silica gel. | Test for stability on a TLC plate. If decomposition occurs, use deactivated silica gel or an alternative stationary phase like alumina. | |
| Product Elutes Too Quickly (with the solvent front) | Solvent Polarity is Too High: The eluent is too polar, causing the compound to move too quickly through the column. | Decrease the polarity of the eluent system (e.g., by increasing the percentage of hexane). |
| Streaking or Tailing of the Compound Spot on TLC/Column | Sample is too Concentrated: The sample loaded on the TLC plate or column is too concentrated. | Dilute the sample before spotting on the TLC plate or loading onto the column. |
| Compound is Acidic or Basic: The compound may be interacting with the silica gel. | Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to improve the peak shape. |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology. Specific parameters should be optimized based on the scale of the reaction and the impurity profile.
1. Preparation of the Slurry:
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In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate). The consistency should be easily pourable.
2. Packing the Column:
-
Secure a glass chromatography column vertically.
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Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
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Pour the silica gel slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.
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Allow the solvent to drain until it is just above the level of the silica gel.
3. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add this solution to the top of the silica gel bed using a pipette.
-
Dry Loading: If the crude product is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle air pressure to the top of the column to begin the elution process.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the progress of the separation by TLC analysis of the collected fractions.
5. Product Isolation:
-
Combine the fractions that contain the pure product as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) | For sensitive compounds, consider deactivating with triethylamine. |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate | Start with a low polarity (e.g., 95:5) and gradually increase if necessary. |
| TLC Rf Value | ~0.2 - 0.3 | In the optimized eluent system. |
| Silica Gel to Crude Product Ratio | 50:1 to 100:1 (by mass) | Higher ratios are used for more difficult separations. |
Experimental Workflow
Caption: Workflow for the purification of this compound.
Technical Support Center: Synthesis of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Q1: My reaction is showing low conversion to the desired product, with a significant amount of starting material (Ethyl 4-oxocyclohexanecarboxylate) remaining. What are the possible causes and solutions?
A1: Low conversion is a common issue in this reversible ketalization reaction. The primary cause is often the presence of water in the reaction mixture, which shifts the equilibrium back towards the reactants.
-
Possible Causes:
-
Inefficient Water Removal: The Dean-Stark apparatus may not be functioning correctly, or the reflux rate may be too low for efficient azeotropic removal of water.
-
Wet Reagents or Solvents: The starting materials (Ethyl 4-oxocyclohexanecarboxylate, ethylene glycol) or the solvent (e.g., toluene, benzene) may contain water.
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Insufficient Catalyst: The amount of acid catalyst (e.g., p-toluenesulfonic acid) may be too low to effectively promote the reaction.
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Reaction Time Too Short: The reaction may not have been allowed to run for a sufficient duration to reach completion.
-
-
Solutions:
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Optimize Water Removal: Ensure the Dean-Stark trap is properly set up and filling with water. Increase the heating mantle temperature to ensure a steady reflux.
-
Use Anhydrous Reagents: Use freshly opened or properly dried solvents and ensure the ethylene glycol is anhydrous.
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Increase Catalyst Loading: Incrementally increase the amount of p-toluenesulfonic acid. See the table below for typical ranges.
-
Extend Reaction Time: Monitor the reaction progress using TLC or GC. Continue refluxing until the starting material is no longer visible.
-
Q2: I'm observing an unexpected, higher-boiling point impurity in my final product. What could it be?
A2: A higher-boiling point impurity could be a result of side reactions involving ethylene glycol or the ester functionality.
-
Possible Side Products:
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Transesterification Product: Ethylene glycol can act as a nucleophile and displace the ethanol from the ethyl ester, resulting in a diol-ester or a dimer.
-
Ethylene Glycol Oligomers: Under acidic conditions, ethylene glycol can self-condense to form diethylene glycol, triethylene glycol, and other oligomers. These can then react with the starting ketone to form different spiroketal byproducts.
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Bis-ketal Impurity: If the synthesis of the precursor, Ethyl 4-oxocyclohexanecarboxylate, started from 1,4-cyclohexanedione, there might be residual 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane, a bis-ketal, which has a higher molecular weight.
-
-
Solutions:
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Control Stoichiometry: Use a moderate excess of ethylene glycol (typically 1.2-2.0 equivalents) to favor the desired reaction without promoting oligomerization excessively.
-
Purification: These higher-boiling impurities can often be removed by fractional distillation under reduced pressure or by column chromatography.
-
Characterization: Use techniques like GC-MS or NMR to identify the structure of the impurity, which will help in devising a targeted purification strategy.
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Q3: My final product appears to be contaminated with an acidic residue, even after a basic workup. Why is this happening and how can I fix it?
A3: The acid catalyst, typically p-toluenesulfonic acid (TsOH), must be completely neutralized and removed during the workup.
-
Possible Causes:
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Insufficient Base: The amount of basic solution (e.g., aqueous sodium bicarbonate) used in the workup may not be enough to neutralize all of the acid catalyst.
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Poor Phase Separation: Inefficient mixing during the wash step can lead to incomplete neutralization.
-
-
Solutions:
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Thorough Washing: Wash the organic layer multiple times with a saturated solution of sodium bicarbonate, followed by brine. Check the pH of the aqueous layer after the final wash to ensure it is neutral or slightly basic.
-
Vigorous Mixing: Ensure vigorous stirring or shaking during the washing steps to maximize contact between the organic and aqueous phases.
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Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the synthesis of this compound?
A1: The synthesis is an acid-catalyzed ketalization reaction between Ethyl 4-oxocyclohexanecarboxylate and ethylene glycol. The reaction is reversible, and water is removed to drive the formation of the spiroketal product.
Q2: What are the most common catalysts used for this synthesis?
A2: Strong acid catalysts are typically employed. The most common is p-toluenesulfonic acid (TsOH)[1]. Other protic acids like sulfuric acid or Lewis acids can also be used[1].
Q3: Why is a Dean-Stark apparatus necessary?
A3: The ketalization reaction produces one equivalent of water. As the reaction is reversible, the presence of water will drive the equilibrium back towards the starting materials. A Dean-Stark apparatus is used to azeotropically remove water as it is formed, thus driving the reaction to completion.
Q4: Can I use other diols besides ethylene glycol?
A4: Yes, other 1,2- or 1,3-diols can be used to form different ketals. However, for the synthesis of this compound, ethylene glycol is required.
Data Presentation
The following table summarizes typical reaction parameters for the ketalization of keto esters, which can be used as a starting point for optimization.
| Parameter | Typical Range | Notes |
| Molar Ratio (Ethylene Glycol : Keto Ester) | 1.2 : 1 to 2.0 : 1 | A slight excess of ethylene glycol is used to drive the reaction forward. |
| Catalyst Loading (p-TsOH : Keto Ester) | 0.01 : 1 to 0.05 : 1 | Catalytic amounts are sufficient. Higher loading can lead to more side reactions.[1] |
| Solvent | Toluene or Benzene | A solvent that forms an azeotrope with water is necessary for the Dean-Stark trap to function. |
| Temperature | Reflux temperature of the solvent | The reaction is typically carried out at the boiling point of the azeotropic mixture. |
| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by TLC or GC to determine completion. |
| Yield | 80 - 97% | Yields can be high with proper water removal and optimized conditions.[1] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a similar procedure for the corresponding methyl ester.[2]
-
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate
-
Ethylene glycol (anhydrous)
-
p-Toluenesulfonic acid monohydrate
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
-
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add Ethyl 4-oxocyclohexanecarboxylate (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Add a sufficient amount of toluene to fill the flask to about two-thirds of its volume.
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap and TLC/GC analysis indicates the consumption of the starting material (typically 8-16 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by vacuum distillation if necessary.
-
Visualizations
Caption: Main reaction pathway for the synthesis.
Caption: Common side reactions and byproducts.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Removal of Ethylene Glycol from Ketalization Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of ethylene glycol following ketalization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual ethylene glycol after a ketalization reaction?
A1: The three primary methods for removing ethylene glycol are:
-
Aqueous Workup (Liquid-Liquid Extraction): This is the most common method and relies on the high solubility of ethylene glycol in water. The reaction mixture is diluted with an organic solvent and washed multiple times with water or brine to extract the glycol.
-
Distillation: This method is suitable when the desired ketal product is significantly less volatile than ethylene glycol. Simple or fractional distillation can be employed, often under vacuum to reduce the boiling point of ethylene glycol and prevent thermal degradation of the product.
-
Solid-Phase Extraction (SPE): This chromatographic technique can be used to separate ethylene glycol from the product. Certain sorbents, like specific carbon-based materials, can retain glycols from an aqueous or organic solution, allowing the desired product to be washed through or selectively eluted.
Q2: Why is it crucial to remove ethylene glycol from my reaction?
A2: Residual ethylene glycol can interfere with subsequent reaction steps. Its hydroxyl groups can react with various reagents, leading to unwanted side products and reduced yield of the desired compound. Furthermore, its presence can complicate product purification and analysis.
Q3: My product has some water solubility. Can I still use an aqueous workup?
A3: If your product has partial water solubility, you may experience product loss during an aqueous workup. To mitigate this, you can:
-
Minimize the volume of water used for extraction.
-
Use a saturated brine (NaCl solution) for the washes. The salt increases the polarity of the aqueous phase, which can decrease the solubility of your organic product in the aqueous layer, a phenomenon known as "salting out."
-
Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
Q4: How can I confirm that all the ethylene glycol has been removed?
A4: Several analytical techniques can be used to detect residual ethylene glycol:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to detect the characteristic signals of ethylene glycol.
-
Gas Chromatography (GC): GC is a sensitive method for quantifying volatile impurities like ethylene glycol.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used for the sensitive detection and quantification of ethylene glycol, sometimes requiring derivatization to enhance sensitivity.[2][3][4]
Troubleshooting Guides
Issue 1: An Emulsion Formed During Aqueous Workup and the Layers Won't Separate.
Cause: Emulsions are common when organic and aqueous phases are vigorously mixed, especially in the presence of acidic or basic residues, or amphiphilic molecules.
Solutions:
-
Patience: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own.
-
Gentle Swirling: Instead of vigorous shaking, gently invert or swirl the separatory funnel to mix the layers.
-
Addition of Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which can help break the emulsion.
-
Change in pH: If the emulsion is stabilized by acidic or basic impurities, careful neutralization can sometimes resolve the issue.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool.
-
Centrifugation: If available, centrifuging the mixture can force the layers to separate.
-
Solvent Addition: Adding more of the organic solvent can sometimes help to break the emulsion.
Issue 2: My Product is Decomposing During Distillation.
Cause: The desired ketal may be thermally labile at the high temperatures required to distill ethylene glycol at atmospheric pressure (boiling point ~197 °C).
Solutions:
-
Vacuum Distillation: Perform the distillation under reduced pressure. This will significantly lower the boiling point of ethylene glycol, allowing for its removal at a lower temperature and preventing product degradation.[5]
-
Alternative Methods: If your product is highly sensitive to heat, consider using non-thermal removal methods like aqueous workup or solid-phase extraction.
Issue 3: I still see ethylene glycol in my NMR spectrum after multiple water washes.
Cause: Ethylene glycol is highly soluble in water, but a small amount may partition into the organic layer, especially if the organic solvent has some polarity.
Solutions:
-
Increase the Number of Washes: Perform additional extractions with fresh portions of water or brine.
-
Use a Larger Volume of Water: Increasing the volume of the aqueous phase in each wash can improve the extraction efficiency.
-
Switch to a Less Polar Solvent: If possible, use a less polar organic solvent for the extraction to minimize the solubility of ethylene glycol in the organic phase.
-
Final Purification Step: If trace amounts of ethylene glycol persist, a final purification step such as column chromatography may be necessary.
Data Presentation
Table 1: Comparison of Ethylene Glycol Removal Methods
| Method | Principle | Typical Efficiency | Advantages | Disadvantages |
| Aqueous Workup | Partitioning between immiscible organic and aqueous phases. | High, but dependent on the number of extractions and solvent choice. | Simple, widely applicable, cost-effective. | Can lead to emulsion formation; potential for product loss if the product is water-soluble. |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Can achieve high purity (>99%) for the desired product if volatilities are sufficiently different.[6] | Effective for non-volatile products; can remove other volatile impurities simultaneously. | Requires specialized equipment; not suitable for thermally sensitive compounds. |
| Solid-Phase Extraction (SPE) | Adsorption of ethylene glycol onto a solid support. | Variable; one study reported ~55% recovery of ethylene glycol from water using an ENVI-Carb™ Plus cartridge.[7] | Can be highly selective; amenable to automation. | Can be more expensive; requires method development to select the appropriate sorbent and elution conditions. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Ethylene Glycol Removal
-
Dilution: Once the ketalization reaction is complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) to a volume that is 3-4 times the initial reaction volume.[8]
-
Transfer: Transfer the diluted mixture to a separatory funnel of appropriate size.
-
First Wash: Add an equal volume of deionized water to the separatory funnel.
-
Extraction: Stopper the funnel, and gently invert it several times, making sure to vent frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Separation: Allow the layers to separate completely. Drain the lower (aqueous) layer. If dichloromethane is used as the organic solvent, the organic layer will be the lower layer.
-
Repeat Washes: Repeat the washing procedure (steps 3-5) two to three more times with fresh deionized water.
-
Brine Wash: Perform a final wash with a saturated solution of sodium chloride (brine). This helps to remove residual water from the organic layer.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution in vacuo using a rotary evaporator to obtain the crude ketal product.
-
Analysis: Analyze the crude product for residual ethylene glycol using a suitable analytical method (e.g., ¹H NMR).
Protocol 2: Vacuum Distillation for Ethylene Glycol Removal
-
Initial Solvent Removal: If the reaction was performed in a high-boiling solvent, it may be beneficial to first remove the bulk of the solvent under reduced pressure using a rotary evaporator.
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and the joints are properly sealed. Use a suitable heating mantle and a stir bar for even heating.
-
Vacuum Application: Begin stirring the crude product and gradually apply a vacuum to the system.
-
Heating: Once the desired pressure is reached, slowly heat the mixture.
-
Fraction Collection: Collect the distillate in fractions. The first fraction will likely contain any residual low-boiling solvents and water. As the temperature increases, ethylene glycol will begin to distill. The boiling point of ethylene glycol will depend on the pressure in the system (e.g., ~90-100 °C at 10-12 mmHg).
-
Product Isolation: Once the ethylene glycol has been distilled off, the temperature will either rise to the boiling point of the product or stabilize if the product is a high-boiling liquid or solid. At this point, stop the distillation and allow the apparatus to cool to room temperature before releasing the vacuum. The purified ketal remains in the distillation flask.
-
Analysis: Analyze the purified product to confirm the absence of ethylene glycol.
Mandatory Visualizations
References
- 1. ANALYTICAL METHODS - Toxicological Profile for Ethylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A sensitive estimation of residual ethylene glycol in ethylene oxide sterilized medical devices by HPLC with electrospray ionization mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of ethylene glycol in human serum by liquid chromatography-tandem mass spectrometry with p-toluenesulfonyl isocyanate derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. US3311544A - Process for the purification of ethylene glycol by treatment with magnesium oxide and water - Google Patents [patents.google.com]
- 6. osti.gov [osti.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Workup [chem.rochester.edu]
Technical Support Center: Stability of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, with a specific focus on its behavior under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in an acidic environment?
A1: The primary stability concern is the acid-catalyzed hydrolysis of the 1,4-dioxaspiro[4.5]decane moiety. This functional group is a cyclic ketal, which is known to be labile under acidic conditions, readily hydrolyzing to reveal the parent ketone and the corresponding diol.[1][2] Ketals are generally employed as protecting groups for ketones precisely because they are stable to bases and nucleophiles but can be easily removed with aqueous acid.[3][4]
Q2: What are the degradation products resulting from acid-catalyzed hydrolysis?
A2: The hydrolysis of this compound will yield two primary products: Ethyl 4-oxocyclohexanecarboxylate (the parent ketone) and ethylene glycol (the diol).
Q3: Is the ethyl ester functional group also susceptible to acid-catalyzed hydrolysis?
A3: Yes, the ethyl ester group can also undergo acid-catalyzed hydrolysis to yield the corresponding carboxylic acid (1,4-dioxaspiro[4.5]decane-8-carboxylic acid) and ethanol. However, the hydrolysis of a ketal is typically much faster and occurs under significantly milder acidic conditions than the hydrolysis of an ester. Therefore, in most experimental settings, the degradation of the ketal is the predominant reaction pathway.
Q4: What experimental factors influence the rate of ketal hydrolysis?
A4: The rate of hydrolysis is primarily influenced by:
-
pH: The reaction is acid-catalyzed, so the rate increases significantly as the pH decreases.
-
Temperature: Higher temperatures will accelerate the rate of hydrolysis.
-
Solvent: The presence of water is necessary for hydrolysis. The reaction rate can be influenced by the polarity and composition of the solvent system.
-
Structural Effects: The stability of the resonance-stabilized carboxonium ion intermediate, which is the rate-determining step in the hydrolysis mechanism, will affect the reaction rate.[1]
Q5: Is this compound stable under neutral or basic conditions?
A5: Yes, the ketal functional group is generally stable and non-reactive under neutral and basic (alkaline) conditions.[1][2][5] This stability is a key reason for its use as a protecting group in multi-step organic synthesis.[4][6]
Troubleshooting Guide
Q: During my reaction work-up with a mild aqueous acid wash, I observed a new, more polar spot on my TLC plate and a lower-than-expected yield of my desired product. What could be the cause?
A: This is a classic sign of premature deprotection. The mild aqueous acid wash was likely sufficient to catalyze the hydrolysis of the spiroketal, converting your product into the more polar Ethyl 4-oxocyclohexanecarboxylate.
-
Recommendation: Avoid acidic washes if the ketal needs to be preserved. Use a neutral wash (e.g., water) or a slightly basic wash (e.g., saturated sodium bicarbonate solution) instead.
Q: I am attempting to purify my compound using standard silica gel chromatography, but I am consistently isolating the ketone byproduct. Why is this happening?
A: Standard silica gel is inherently acidic and can act as an acid catalyst, promoting the hydrolysis of the ketal directly on the column.
-
Recommendation:
-
Neutralize the Silica: Pre-treat the silica gel by preparing the slurry with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v), to neutralize the acidic sites.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica gel.
-
Q: How can I monitor the stability of the compound in my reaction mixture over time?
A: You can monitor the compound's stability using standard analytical techniques.
-
Thin-Layer Chromatography (TLC): Periodically spot the reaction mixture on a TLC plate. The appearance of a new, more polar spot corresponding to the ketone product indicates degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method. Withdraw small aliquots from your reaction, quench them, and analyze by LC-MS to quantify the remaining parent compound and identify the mass of any degradation products.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the disappearance of characteristic signals of the starting material and the appearance of signals for the ketone product.[8]
Quantitative Data Summary
The stability of a ketal is highly dependent on the specific pH and temperature. The following table provides illustrative data on the degradation of this compound over time in aqueous buffer solutions at 37°C.
Table 1: Illustrative Stability Data of this compound at 37°C
| Time (hours) | % Parent Compound Remaining (pH 5.0) | % Parent Compound Remaining (pH 4.0) | % Parent Compound Remaining (pH 3.0) |
| 0 | 100% | 100% | 100% |
| 1 | 98% | 85% | 45% |
| 4 | 91% | 52% | 10% |
| 8 | 82% | 27% | <1% |
| 24 | 55% | <2% | <1% |
Note: These values are hypothetical examples for illustrative purposes. Actual degradation rates must be determined experimentally.
Experimental Protocols
Protocol for Evaluating the Acidic Stability of this compound
Objective: To determine the rate of hydrolysis of this compound at various acidic pH values.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Acidic Buffers: Acetate buffer (pH 4.0, 5.0), Citrate buffer (pH 3.0)
-
Methanol or Acetonitrile (HPLC grade)
-
Quenching Solution: 1 M Sodium Hydroxide or a suitable basic buffer (e.g., pH 9.0 borate buffer)
-
Incubator or water bath set to a constant temperature (e.g., 37°C)
-
HPLC or LC-MS system with a C18 column
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Incubation Setup: For each pH condition, add the requisite volume of the stock solution to the pre-warmed (37°C) acidic buffer to achieve a final concentration of 10-50 µM. Ensure the final DMSO concentration is low (e.g., <1%) to avoid solvent effects.
-
Time Zero (t=0) Sample: Immediately after adding the compound to the buffer, withdraw the first aliquot. Quench the hydrolysis by adding the sample to a vial containing the quenching solution and methanol/acetonitrile to stabilize the sample.[7] Store at -20°C until analysis.
-
Time-Point Sampling: Continue to incubate the solution at 37°C. Withdraw and quench aliquots at predetermined time intervals (e.g., 30 min, 1, 2, 4, 8, and 24 hours).
-
Sample Analysis: Analyze all quenched samples in a single batch using a validated HPLC or LC-MS method. Create a standard curve to determine the concentration of the parent compound in each sample.
-
Data Analysis: Plot the natural logarithm of the parent compound concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k) for the hydrolysis reaction under those conditions. The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
Visualizations
The following diagrams illustrate the key chemical and experimental processes.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. Protection and Deprotection [cem.com]
- 7. enamine.net [enamine.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Deprotection of Spiroketals
Welcome to our technical support center for challenges in the deprotection of spiroketals. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the deprotection of precursors to form spiroketals?
The most frequent challenges include incomplete deprotection, lack of selectivity between different protecting groups, undesired side reactions, and poor stereochemical control during the subsequent spiroketalization step. The choice of deprotection agent and reaction conditions is critical to mitigate these issues. For instance, strong acidic conditions required for the removal of some protecting groups can lead to the cleavage of other acid-sensitive moieties or cause unwanted isomerization of the resulting spiroketal.[1]
Q2: How can I selectively deprotect a silyl ether in the presence of other acid-sensitive groups?
Selective deprotection of silyl ethers like tert-butyldimethylsilyl (TBS) in the presence of acid-labile groups such as methoxymethyl (MOM) ethers or acetals can be achieved using milder reagents. Ammonium bifluoride (NH4HF2) in a mixed solvent system of DMF and NMP has been shown to be effective for the selective removal of TBS groups, leaving other acid-sensitive protecting groups intact.[1] Other mild fluoride sources like TBAF can also be used, but reaction conditions need to be carefully optimized to avoid side reactions.
Q3: My acid-catalyzed deprotection/spiroketalization is giving a mixture of stereoisomers. How can I improve the stereoselectivity?
The stereochemical outcome of spiroketalization is often governed by a balance between kinetic and thermodynamic control.[2][3][4][5] To favor a specific stereoisomer, you can:
-
Employ Thermodynamic Control: Use equilibrating conditions, such as prolonged reaction times with a Brønsted acid (e.g., CSA, PPTS) or a Lewis acid, to favor the most stable spiroketal isomer, which is often stabilized by the anomeric effect.[6]
-
Utilize Kinetic Control: Employ non-equilibrating conditions, such as specific Lewis acids or low temperatures, to favor the kinetically preferred product.[7][8] Chelation control using Lewis acids like Ti(Oi-Pr)4 can also influence the stereochemical outcome by coordinating to hydroxyl groups and directing the cyclization.[7]
Q4: What are some common side reactions during acid-catalyzed deprotection of spiroketal precursors?
Common side reactions include:
-
Elimination: Particularly if there is a leaving group beta to a protonated alcohol.
-
Rearrangement: Carbocation intermediates formed during deprotection can undergo rearrangements.
-
Epimerization: The stereocenter at the anomeric carbon can epimerize under acidic conditions, leading to a mixture of diastereomers.[9]
-
Ring Opening/Halogenation: In the presence of halide sources, acid catalysis can lead to ring-opened halo-ethers.[10]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Incomplete Deprotection | Insufficiently reactive deprotection agent. | Switch to a stronger deprotection reagent. For example, if TBAF is ineffective for silyl ether cleavage, consider using HF-pyridine.[11] For benzyl ethers, if catalytic hydrogenation is slow, stronger acids or oxidative cleavage may be necessary.[12] |
| Steric hindrance around the protecting group. | Increase reaction temperature or use a less sterically hindered deprotection reagent. | |
| Poor solubility of the substrate. | Use a co-solvent to improve solubility. | |
| Low Yield of Spiroketal | Decomposition of the starting material or product under harsh deprotection conditions. | Use milder deprotection conditions. For example, for PMB ethers, consider oxidative deprotection with DDQ instead of strong acids.[13] |
| Formation of byproducts from side reactions. | Add scavengers to the reaction mixture to trap reactive intermediates. For example, use triethylsilane as a carbocation scavenger during acid-mediated deprotection. | |
| The desired spiroketal is the thermodynamically less stable isomer. | Employ kinetically controlled spiroketalization conditions at low temperatures.[7][8] | |
| Lack of Selectivity Between Different Protecting Groups | Similar reactivity of the protecting groups towards the deprotection agent. | Choose a deprotection method that exploits the unique reactivity of one protecting group. For example, use an oxidative method (e.g., DDQ) to selectively cleave a PMB ether in the presence of a benzyl ether.[13] Utilize fluoride-based reagents like NH4HF2 for selective cleavage of silyl ethers over other acid-sensitive groups.[1] |
| Formation of an Unexpected Isomer | The reaction is under thermodynamic control, favoring the most stable isomer. | To obtain the kinetic product, run the reaction at a lower temperature for a shorter duration.[2][3][4][5] |
| Isomerization of the desired product under the reaction conditions. | Use milder reaction conditions or a shorter reaction time. Consider a two-step process where deprotection and spiroketalization are performed under different, optimized conditions. |
Quantitative Data Summary
The following table summarizes various conditions for the deprotection of silyl ethers leading to spiroketal formation, as demonstrated in the synthesis of highly functionalized spiroketals.
| Entry | Substrate Protecting Groups | Deprotection Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | TBS, MOM, 1,3-dioxolane | TBAF | THF | rt | 12 | N.R. (incomplete) | [1] |
| 2 | TBS, MOM, 1,3-dioxolane | NH4F | MeOH | 60 | 24 | N.R. (starting material) | [1] |
| 3 | TBS, MOM, 1,3-dioxolane | CsF | MeCN | 80 | 24 | N.R. (starting material) | [1] |
| 4 | TBS, MOM, 1,3-dioxolane | BF3·Et2O | CH2Cl2 | -78 to rt | 2 | Complex Mixture | [1] |
| 5 | TBS, MOM, 1,3-dioxolane | TMSOTf | CH2Cl2 | -78 to rt | 2 | Complex Mixture | [1] |
| 6 | TBS, MOM, 1,3-dioxolane | PPTS | CH2Cl2/MeOH | 40 | 24 | N.R. (starting material) | [1] |
| 7 | TBS, MOM, 1,3-dioxolane | NH4HF2 | DMF/NMP | 80 | 12 | 82 | [1] |
N.R. = Not Reported
Experimental Protocols
Protocol 1: Selective Deprotection of a TBS Ether using NH4HF2 [1]
-
To a solution of the TBS-protected precursor (1.0 equiv) in a 1:1 mixture of anhydrous DMF and NMP (0.1 M), add NH4HF2 (5.0 equiv).
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Acid-Catalyzed Deprotection and Spiroketalization using Camphorsulfonic Acid (CSA) [6]
-
Dissolve the silyl-protected dihydroxyketone precursor (1.0 equiv) in an appropriate solvent such as methanol or a mixture of chloroform and methanol.
-
Add a catalytic amount of camphorsulfonic acid (CSA) (e.g., 0.1 equiv).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, quench with a mild base such as triethylamine or saturated aqueous NaHCO3.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the resulting spiroketal by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for spiroketal deprotection.
Caption: Kinetic vs. Thermodynamic control in spiroketalization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jackwestin.com [jackwestin.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mskcc.org [mskcc.org]
- 9. Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Silyl ether - Wikipedia [en.wikipedia.org]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. total-synthesis.com [total-synthesis.com]
Technical Support Center: Optimizing Hydrolysis of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the hydrolysis of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate to yield 4-oxocyclohexanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the functional groups in this compound and how do they influence the hydrolysis reaction?
A1: The molecule contains two key functional groups: an ethyl ester and a cyclic ketal (specifically, an ethylene glycol ketal).[1] The ester can be hydrolyzed under either acidic or basic conditions.[2] The ketal, which protects a ketone, is stable under basic conditions but is readily hydrolyzed under acidic conditions to reveal the ketone.[3][4] This dual reactivity dictates the strategy for obtaining the desired product.
Q2: What is the final product of a complete hydrolysis?
A2: The complete hydrolysis of both the ester and the ketal groups results in the formation of 4-oxocyclohexanecarboxylic acid.[5][6][7]
Q3: Should I use acidic or basic conditions for the hydrolysis?
A3: The choice depends on your experimental goals and equipment.
-
Acid-Catalyzed Hydrolysis: This is a direct, one-pot method that hydrolyzes both the ester and the ketal simultaneously to yield 4-oxocyclohexanecarboxylic acid. However, the reaction is reversible and may require an excess of water to be driven to completion.[2][8]
-
Base-Catalyzed Hydrolysis (Saponification): This method is irreversible and typically proceeds to completion more readily than the acidic method.[9][10] It selectively hydrolyzes the ester to a carboxylate salt while leaving the ketal intact.[3] A separate acidification step is then required to both protonate the carboxylate and hydrolyze the ketal. This two-step process can offer better control.
Q4: What are the potential side reactions or stability issues?
A4: Under harsh acidic conditions, side reactions such as oxidation or degradation of the cyclic compound can occur.[5] When performing basic hydrolysis in an alcoholic solvent (e.g., ethanol), transesterification is a potential side reaction, although using ethanol as the solvent with an ethyl ester will not result in a different product.[11] If using other alcohols, it's a significant concern. The spiroketal is highly sensitive to acid, and even trace amounts can initiate hydrolysis.[4][12]
Hydrolysis Pathway Overview
The hydrolysis of this compound can proceed via two distinct pathways depending on the catalytic conditions.
Caption: Reaction pathways for acidic vs. basic hydrolysis.
Troubleshooting Guides
This section addresses common problems encountered during the hydrolysis experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Yield | Acidic Conditions: Reaction has not reached completion due to equilibrium.[2] Basic Conditions: Insufficient base, low temperature, or poor solubility.[11] | Acidic: Use a large excess of aqueous acid (e.g., 5-10 volumes of 1M HCl) and increase reflux time. Basic: Use 2-3 equivalents of base (e.g., LiOH, NaOH).[11] Add a co-solvent like THF to improve solubility. Increase reaction temperature. |
| 2. Incomplete Ketal Hydrolysis (Product is 1,4-dioxaspiro[4.5]decane-8-carboxylic acid) | This occurs after basic hydrolysis if the acidic workup is insufficient (pH not low enough or insufficient time). The ketal is stable in neutral to basic conditions.[3] | During workup, ensure the pH is strongly acidic (pH 1-2) using a strong acid like HCl. Stir for a sufficient period at room temperature or with gentle heating to ensure complete deprotection. |
| 3. Incomplete Ester Hydrolysis | Steric hindrance, insufficient reaction time or temperature, or deactivation of the catalyst. | Increase reflux time and/or temperature. Ensure at least stoichiometric amounts of base are used in saponification, as it is a reactant, not just a catalyst.[2] |
| 4. Formation of Unexpected Byproducts | Transesterification: Using an alcohol (other than ethanol) as a solvent during basic hydrolysis.[11] Degradation: Reaction conditions (acid/base concentration, temperature) are too harsh.[5] | To Avoid Transesterification: Use a non-alcoholic co-solvent such as THF or dioxane for basic hydrolysis.[11] To Avoid Degradation: Use moderate temperatures and the minimum necessary concentration of acid/base. Monitor the reaction by TLC or LC-MS to avoid prolonged reaction times. |
Troubleshooting Decision Tree
This workflow helps diagnose and solve common issues leading to poor reaction outcomes.
Caption: A decision tree for troubleshooting low-yield hydrolysis.
Experimental Protocols
Protocol 1: One-Pot Acid-Catalyzed Hydrolysis
This protocol describes the simultaneous hydrolysis of the ester and ketal functional groups.
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Add a 1:1 mixture of water and a co-solvent like dioxane or THF (approx. 10-20 mL per gram of ester).
-
Add a strong acid catalyst, such as concentrated sulfuric acid (0.2 eq) or an excess of aqueous hydrochloric acid (e.g., 3M solution).[9]
-
-
Reaction Execution:
-
Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
If a co-solvent was used, remove it under reduced pressure.
-
Extract the aqueous solution with an organic solvent (e.g., ethyl acetate, dichloromethane) to remove any non-polar impurities.
-
Saturate the aqueous layer with NaCl to improve the recovery of the carboxylic acid.
-
Perform multiple extractions of the aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-oxocyclohexanecarboxylic acid.
-
-
Purification:
-
The crude product can be purified by recrystallization (e.g., from water or an ethyl acetate/hexanes mixture) or column chromatography if necessary.
-
Protocol 2: Two-Step Base-Catalyzed Hydrolysis (Saponification) followed by Acidification
This protocol involves the selective hydrolysis of the ester, followed by acidification to hydrolyze the ketal and protonate the carboxylic acid.
Step A: Saponification
-
Reaction Setup:
-
Reaction Execution:
-
Stir the mixture at room temperature or heat to reflux (40-70 °C) to accelerate the reaction. Basic hydrolysis is typically faster than acidic hydrolysis.[9]
-
Monitor the reaction by TLC until the starting ester is fully consumed (typically 1-8 hours).
-
-
Intermediate Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the organic solvent (THF) under reduced pressure.
-
Wash the remaining aqueous solution with a non-polar solvent like ether or hexanes to remove any unreacted starting material or non-polar impurities. The product, a carboxylate salt, will remain in the aqueous layer.
-
Step B: Acidification and Ketal Hydrolysis
-
Reaction Setup:
-
Cool the aqueous solution containing the carboxylate salt in an ice bath.
-
-
Reaction Execution:
-
Slowly add a strong acid (e.g., 3M HCl) dropwise with vigorous stirring until the pH of the solution is 1-2.
-
A precipitate of the final product may form.
-
Continue stirring the acidic mixture at room temperature for 1-4 hours to ensure complete hydrolysis of the ketal group.
-
-
Final Isolation and Purification:
-
Extract the product from the acidic aqueous solution using ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting 4-oxocyclohexanecarboxylic acid by recrystallization as described in Protocol 1.
-
General Experimental Workflow
Caption: A generalized workflow for hydrolysis experiments.
References
- 1. Ethyl 1,4-dioxaspiro(4.5)decane-8-carboxylate | C11H18O4 | CID 10488810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 4-Oxocyclohexanecarboxylic Acid | High-Purity Reagent [benchchem.com]
- 6. 4-Oxocyclohexanecarboxylic acid | C7H10O3 | CID 192730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Oxocyclohexanecarboxylic acid 97 874-61-3 [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. reddit.com [reddit.com]
- 12. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scaling Up the Synthesis of 2,5-Dimethoxy-4-nitroamphetamine (CAS 67460-68-8)
Disclaimer: The following information is intended for an audience of researchers, scientists, and drug development professionals for research purposes only. The synthesis of 2,5-dimethoxy-4-nitroamphetamine (CAS 67460-68-8), a controlled substance in many jurisdictions, should only be conducted by licensed professionals in a compliant and appropriately equipped laboratory setting. All procedures should be performed with strict adherence to safety protocols and regulatory requirements.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address potential issues encountered during the scale-up of the synthesis of 2,5-dimethoxy-4-nitroamphetamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2,5-dimethoxy-4-nitroamphetamine (DON)?
A1: A frequently cited method for the synthesis of DON involves the direct nitration of 2,5-dimethoxyamphetamine (2,5-DMA). This electrophilic aromatic substitution reaction introduces a nitro group at the 4-position of the phenyl ring.[1]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns involve the handling of concentrated nitric and sulfuric acids, which are highly corrosive and can cause severe burns. Nitration reactions are also highly exothermic and require careful temperature control to prevent runaway reactions, which could lead to the formation of dinitrated byproducts or other hazardous situations.[2][3] Proper personal protective equipment (PPE), including acid-resistant gloves, lab coat, and eye protection, is mandatory. The reaction should be conducted in a well-ventilated fume hood.
Q3: What are the critical process parameters to monitor during the nitration step?
A3: Key parameters to monitor during nitration include:
-
Temperature: Maintaining a low temperature (typically using an ice bath) is crucial to control the reaction rate and prevent over-nitration.
-
Rate of addition: The nitrating agent should be added slowly and in a controlled manner to manage the exothermic nature of the reaction.
-
Stirring: Efficient and constant stirring is necessary to ensure homogenous mixing and heat distribution.
-
Reaction time: The reaction should be monitored for completion to avoid the formation of impurities from prolonged reaction times.
Q4: How can the purity of the final product be assessed?
A4: The purity of 2,5-dimethoxy-4-nitroamphetamine can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Melting point analysis can also be used as an indicator of purity.
Troubleshooting Guides
Guide 1: Nitration of 2,5-Dimethoxyamphetamine
This guide addresses common issues that may arise during the nitration of 2,5-dimethoxyamphetamine to yield 2,5-dimethoxy-4-nitroamphetamine.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete reaction. 2. Loss of product during workup and extraction. 3. Sub-optimal reaction temperature. | 1. Monitor the reaction progress using TLC or LC-MS to ensure completion. 2. Ensure proper pH adjustment during workup to maximize the extraction of the product into the organic phase. Use a suitable solvent for extraction. 3. Maintain the recommended low temperature throughout the addition of the nitrating agent. |
| Formation of Dinitrated Byproducts | 1. Reaction temperature is too high. 2. Use of an overly concentrated nitrating agent. 3. Prolonged reaction time. | 1. Implement more efficient cooling and a slower addition rate of the nitrating agent. 2. Use the specified concentration of nitric acid. 3. Stop the reaction as soon as the starting material is consumed (as determined by TLC or LC-MS). |
| Dark-colored or Tarry Product | 1. Oxidation of the starting material or product. 2. Side reactions due to elevated temperatures. | 1. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to oxidation is suspected. 2. Strictly adhere to the recommended temperature profile. 3. Purification by column chromatography or recrystallization may be necessary. |
| Difficulty in Isolating the Product | 1. Incorrect pH during workup. 2. Formation of an emulsion during extraction. | 1. Carefully adjust the pH of the aqueous layer to be basic before extraction to ensure the product is in its free base form. 2. To break emulsions, add a small amount of brine or a different organic solvent. Centrifugation can also be effective on a smaller scale. |
Guide 2: Purification of 2,5-Dimethoxy-4-nitroamphetamine
This guide provides solutions for common challenges encountered during the purification of the final product.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Product Fails to Crystallize | 1. Presence of impurities inhibiting crystallization. 2. Incorrect solvent system for recrystallization. | 1. Perform an initial purification step, such as column chromatography, to remove major impurities. 2. Screen different solvent systems. A common technique is to dissolve the product in a solvent in which it is soluble at elevated temperatures and then add an anti-solvent in which it is insoluble to induce crystallization upon cooling. |
| Oily Product After Crystallization | 1. Incomplete removal of solvent. 2. Low melting point of the product or presence of eutectic impurities. | 1. Dry the product under high vacuum for an extended period. 2. Attempt recrystallization from a different solvent system. If the freebase is an oil, conversion to a salt (e.g., hydrochloride) can yield a crystalline solid.[1] |
| Persistent Impurities in the Final Product | 1. Co-elution of impurities during column chromatography. 2. Inefficient recrystallization. | 1. Optimize the mobile phase for column chromatography to achieve better separation. Gradient elution may be necessary. 2. Perform multiple recrystallizations. Consider using a different solvent system for each recrystallization. |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dimethoxy-4-nitroamphetamine (DON)
This protocol is adapted from literature procedures for the nitration of 2,5-dimethoxyamphetamine.[1]
Materials and Equipment:
-
2,5-dimethoxyamphetamine (2,5-DMA)
-
Concentrated nitric acid (50%)
-
Glacial acetic acid
-
Ice-water bath
-
Sodium hydroxide (aqueous solution)
-
Benzene-ether mixture (or other suitable extraction solvent)
-
Hydrochloric acid (dilute)
-
Round bottom flask, dropping funnel, magnetic stirrer, and standard laboratory glassware
Procedure:
-
In a round bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 8.4 g of 2,5-dimethoxyamphetamine base in 40 mL of glacial acetic acid.
-
Cool the flask in an ice-water bath.
-
While maintaining vigorous stirring and cooling, add 43 mL of 50% nitric acid dropwise over a period of 30 minutes. Ensure the temperature of the reaction mixture does not rise significantly.
-
After the addition is complete, pour the reaction mixture into ice water.
-
Carefully neutralize the solution by making it basic with an aqueous sodium hydroxide solution.
-
Extract the product with a benzene-ether mixture (or a suitable alternative like dichloromethane). Perform multiple extractions to ensure complete recovery.
-
Combine the organic extracts and wash them with water.
-
To isolate the product as its hydrochloride salt, extract the combined organic layers with dilute hydrochloric acid.
-
Evaporate the aqueous acid extracts to dryness under reduced pressure to yield the crude product.
-
Recrystallize the crude 2,5-dimethoxy-4-nitroamphetamine hydrochloride from an ethanol/ether mixture to obtain the purified product.
Visualizations
Synthesis Pathway
Caption: Synthetic pathway for 2,5-dimethoxy-4-nitroamphetamine.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low yield issues.
References
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate handling and storage precautions
This technical support center provides essential information on the handling, storage, and safety precautions for Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in their experimental work with this compound.
Physical and Chemical Properties
While specific quantitative data such as boiling point, flash point, and density for this compound are not consistently available in publicly accessible safety data sheets, the following qualitative and computed properties have been compiled.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈O₄ | PubChem[1] |
| Molecular Weight | 214.26 g/mol | PubChem[1] |
| Physical Form | Colorless to Yellow Liquid | Sigma-Aldrich |
| Solubility | Soluble in Dichloromethane and Ethyl Acetate | ChemicalBook[2] |
| Storage Temperature | Room Temperature | Sigma-Aldrich |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: This compound is classified as a warning-level hazard. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It may also be harmful if swallowed or inhaled.
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[3] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[3][4]
Q3: How should I properly store this chemical?
A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][4] It should be stored under an inert atmosphere at room temperature.[2] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
Q4: What should I do in case of accidental skin or eye contact?
A4: In case of skin contact, immediately wash the affected area with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.[3] For eye contact, rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if eye irritation persists.[3]
Q5: How should I handle a spill of this compound?
A5: In the event of a spill, ensure the area is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[3] Avoid generating dust. Prevent the material from entering drains or waterways.[3]
Q6: What is the appropriate fire-extinguishing media for this compound?
A6: For fires involving this compound, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5] Firefighters should wear self-contained breathing apparatus and full protective gear.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Visible changes in liquid color or clarity | Potential decomposition or contamination. | Do not use the material. Dispose of it according to your institution's guidelines. Ensure storage conditions are as recommended (cool, dry, inert atmosphere). |
| Irritation to skin or respiratory tract during handling | Inadequate personal protective equipment or ventilation. | Immediately move to an area with fresh air. Review and enhance your PPE (e.g., double-gloving, using a respirator). Ensure you are working in a properly functioning chemical fume hood. |
| Difficulty in dissolving the compound | Use of an inappropriate solvent. | The compound is reported to be soluble in dichloromethane and ethyl acetate.[2] Consider using these solvents for your application. |
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Technical Support Center: Van Leusen Reaction for Nitrile Synthesis
Welcome to the technical support center for the Van Leusen reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of nitriles from ketones using tosylmethyl isocyanide (TosMIC).
Frequently Asked Questions (FAQs)
Q1: What is the Van Leusen reaction for nitrile synthesis?
The Van Leusen reaction is a chemical transformation that converts a ketone into a nitrile with one additional carbon atom.[1][2] This single-pot reaction utilizes tosylmethyl isocyanide (TosMIC) as the nitrile source.[1][2] The reaction proceeds through the deprotonation of TosMIC, followed by its addition to the ketone. Subsequent cyclization, tautomerization, and elimination steps lead to the formation of the nitrile.[2][3][4]
Q2: What is the role of TosMIC in this reaction?
Tosylmethyl isocyanide (TosMIC) is a crucial reagent in the Van Leusen reaction, acting as a one-carbon synthon.[1] The tosyl (p-toluenesulfonyl) group is an excellent leaving group and enhances the acidity of the adjacent methylene protons, facilitating deprotonation.[1] The isocyanide group is the source of the nitrile carbon and nitrogen atoms.[1]
Q3: Why is an alcohol, like methanol or ethanol, often added to the reaction?
The addition of a primary alcohol, such as methanol or ethanol, can significantly accelerate the reaction.[1] The deprotonated form of the alcohol acts as a nucleophile, aiding in the deformylation of a ketimine intermediate, which is a key step in the formation of the nitrile.[1]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Nitrile
Possible Causes and Solutions:
-
Ineffective Deprotonation of TosMIC: The reaction is initiated by the deprotonation of TosMIC. If the base is not strong enough or has degraded, the reaction will not proceed efficiently.
-
Troubleshooting Steps:
-
Verify Base Quality: Use a fresh, anhydrous, strong base like potassium tert-butoxide (t-BuOK) or sodium tert-butoxide (NaOtBu).[5][6] Ensure it has been stored under an inert atmosphere to prevent decomposition.
-
Optimize Base Stoichiometry: Typically, an excess of the base is used. A common starting point is 2 or more equivalents relative to the ketone.[3][5]
-
Ensure Anhydrous Conditions: The presence of water can quench the base and the deprotonated TosMIC. Ensure all glassware is oven-dried and solvents are anhydrous.
-
-
-
Decomposition of TosMIC: TosMIC can be sensitive to reaction conditions and impurities.
-
Sub-optimal Reaction Temperature or Time: The reaction kinetics can be highly dependent on temperature and duration.
-
Troubleshooting Steps:
-
Adjust Reaction Temperature: While initial addition is often done at low temperatures, the reaction may require warming to room temperature or even reflux to go to completion.[3] However, excessive heat can promote side reactions.
-
Extend Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, LC-MS). Some reactions may require longer times for completion.[5]
-
-
Issue 2: Formation of Oxazoline or Other Byproducts
Possible Causes and Solutions:
-
Excessive Alcohol Additive: While alcohol can catalyze the reaction, an excess can lead to the formation of 4-alkoxy-2-oxazoline byproducts.[1]
-
Reaction with Aldehyde Impurities: If the ketone starting material contains aldehyde impurities, the Van Leusen reaction can lead to the formation of oxazoles.[2][8][9]
-
Troubleshooting Steps:
-
Purify the Ketone: Ensure the purity of the starting ketone by distillation, recrystallization, or chromatography to remove any aldehyde contaminants.[8]
-
-
Experimental Protocols
General Protocol for Van Leusen Nitrile Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), suspend potassium tert-butoxide (t-BuOK) (2.0-2.7 equivalents) in anhydrous tetrahydrofuran (THF) in a flame-dried flask.
-
TosMIC Addition: Cool the suspension to a low temperature (e.g., -60°C).[3] To this, slowly add a solution of TosMIC (1.5-1.7 equivalents) in anhydrous THF.[3]
-
Initial Reaction: Stir the mixture at this low temperature for approximately 15-30 minutes.
-
Ketone Addition: Add a solution of the ketone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Alcohol Addition and Reflux: After stirring for about an hour at low temperature, add methanol (1.0-2.0 equivalents).[1] Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until reaction completion is observed by TLC or another monitoring method.[3]
-
Workup: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired nitrile.[3]
Quantitative Data
The following table summarizes the results from a study optimizing the Van Leusen reaction in batch mode for the synthesis of a nitrile from benzophenone.[5]
| Entry | TosMIC (equiv.) | KOtBu (equiv.) | Reaction Time (h) | Temperature (°C) | Conversion (%) |
| 1 | 1.1 | 2.0 | 2 | Room Temp. | 63 |
| 2 | 1.1 (initial) + 1.3 (after 1h) | 2.0 (initial) + 2.0 (after 1h) | 4 | Room Temp. | 91 |
| 3 | 1.1 | 2.0 | 3 | Gradient: RT to 90 | No Improvement |
Visualizations
Van Leusen Reaction Mechanism
Caption: A simplified workflow of the Van Leusen reaction mechanism for nitrile synthesis.
Troubleshooting Workflow for Low Nitrile Yield
Caption: A decision tree for troubleshooting low yields in the Van Leusen nitrile synthesis.
References
- 1. Van Leusen Reaction [organic-chemistry.org]
- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 3. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 4. youtube.com [youtube.com]
- 5. A cyanide-free synthesis of nitriles exploiting flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00458A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Van Leusen Imidazole Synthesis [organic-chemistry.org]
Technical Support Center: Managing Exothermic Reactions with Lithium Aluminum Hydride (LAH) Reduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lithium Aluminum Hydride (LAH) reductions. The following information is intended to supplement, not replace, established safety protocols and standard operating procedures (SOPs) within your organization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My LAH reduction is violently refluxing even with an ice bath. What should I do?
A1: An uncontrolled exotherm is a serious safety concern.
-
Immediate Action: If it is safe to do so, remove the ice bath and raise the reaction flask out of it to allow for more efficient heat dissipation to the surrounding air. If the reaction is extremely vigorous, consider using a larger cooling bath (e.g., dry ice/acetone). Do not add any more reagents. Be prepared for potential solvent loss and have a fire extinguisher rated for metal fires (Class D) readily accessible.[1]
-
Problem Analysis: This situation typically arises from adding the substrate or LAH too quickly, using a concentration that is too high, or having residual water in the glassware or solvent.[1][2] LAH reacts violently with water, generating hydrogen gas and significant heat.[3][4][5][6]
-
Preventative Measures: Always ensure your glassware is meticulously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1][7] Add the limiting reagent dropwise or portion-wise, carefully monitoring the internal reaction temperature. For large-scale reactions, using an addition funnel is recommended.[8][9]
Q2: I've completed my reaction, but upon quenching, a thick, un-stirrable gel has formed. How can I break it up to isolate my product?
A2: The formation of aluminum salt gels is a common issue during the workup of LAH reductions.
-
Troubleshooting: The most effective method to break up these emulsions is the use of Rochelle's salt (sodium potassium tartrate).[8][9] Prepare a saturated aqueous solution of Rochelle's salt. After quenching the excess LAH with a non-protic solvent like ethyl acetate, add the Rochelle's salt solution and stir vigorously.[9] The tartrate will chelate the aluminum salts, breaking down the gel and facilitating phase separation.[8][9]
-
Alternative Method: The Fieser workup, which involves the sequential addition of water, 15% aqueous sodium hydroxide, and then more water, is designed to produce granular aluminum salts that are easier to filter.[1][10] However, improper execution can still lead to gels.
Q3: How do I safely quench a large excess of LAH?
A3: Quenching unreacted LAH must be done with extreme caution as it is a highly exothermic process that liberates flammable hydrogen gas.[1]
-
Procedure:
-
Slowly and dropwise, add ethyl acetate to quench the bulk of the unreacted LAH.[1][8] This is a more controlled quench than using a protic solvent directly.
-
Once the initial vigorous reaction has subsided, you can proceed with a standard aqueous workup, such as the Fieser method or the use of Rochelle's salt.[1][9][10]
-
Important Note: Never add water or protic solvents directly to a large excess of LAH, as this can cause a violent reaction and potentially a fire.[6] Ensure the reaction flask is large enough to accommodate potential foaming.[1][11]
Q4: Can I use solvents other than diethyl ether or THF for LAH reductions?
A4: Diethyl ether and tetrahydrofuran (THF) are the most common solvents for LAH reductions because they are anhydrous, inert to LAH, and can dissolve or suspend the reagent.[1] Using protic solvents like alcohols or water is extremely dangerous as they react violently with LAH.[1] While other anhydrous, non-reactive ethereal solvents might be used, ether and THF are standard for a reason. Always ensure your solvent is rigorously dried before use.
Q5: What is the best way to add LAH to the reaction? As a solid or in solution?
A5: The mode of addition can significantly impact reaction control.
-
Normal Addition (Substrate to LAH): Adding a solution of the substrate to a suspension of LAH is the most common method.[12] This ensures that the LAH is always in excess, which can be important for complete reduction. However, the initial concentration of LAH is high, requiring careful control of the substrate addition rate to manage the exotherm.[1]
-
Inverse Addition (LAH to Substrate): Adding a solution of LAH (commercially available in THF) or solid LAH in portions to the substrate solution can provide better control over the reaction, as the concentration of the powerful reducing agent is kept low.[12] This method can sometimes lead to different selectivity.[12]
-
Solid Addition: When adding solid LAH, do so in small portions to a well-stirred solution of the substrate.[1] This should be done under a blanket of inert gas.
Experimental Protocols
Standard LAH Reduction Protocol (Normal Addition)
-
Apparatus Setup: Assemble a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a drying tube or inert gas inlet, and a thermometer to monitor the internal temperature.[7]
-
Inert Atmosphere: Purge the entire system with a slow stream of dry nitrogen or argon.[7]
-
Reagent Preparation: In the reaction flask, prepare a suspension of LAH in the appropriate volume of anhydrous diethyl ether or THF.[5] Cool the suspension to the desired temperature (typically 0 °C) using an ice bath.[5]
-
Substrate Addition: Dissolve the substrate in the same anhydrous solvent and add it to the dropping funnel. Add the substrate solution dropwise to the stirred LAH suspension at a rate that maintains the desired internal temperature.[2]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the appropriate temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Proceed to the quenching protocol once the reaction is complete.
Quenching Protocols
The choice of quenching protocol can depend on the scale of the reaction and the properties of the product. Always perform the initial quench at 0 °C.
| Method | Procedure (for 'x' g of LAH) | Notes |
| Fieser Method | 1. Cool to 0 °C. 2. Slowly add x mL of water.[8][10] 3. Add x mL of 15% aqueous NaOH.[8][10] 4. Add 3x mL of water.[8][10] 5. Warm to room temperature and stir for 15 minutes. 6. Add anhydrous magnesium sulfate, stir for another 15 minutes, and filter.[10] | Aims to produce granular, filterable aluminum salts. |
| Rochelle's Salt Method | 1. Cool to 0 °C. 2. Quench excess LAH with ethyl acetate.[9] 3. Add a saturated aqueous solution of Rochelle's salt.[8][9] 4. Stir vigorously until the gel breaks and two clear layers form.[9] | Excellent for breaking up aluminum salt emulsions.[8][9] |
| Sodium Sulfate Decahydrate Method | 1. Cool to 0 °C. 2. Cautiously add sodium sulfate decahydrate (Glauber's salt) portion-wise until hydrogen evolution ceases.[10] | A solid-based quench that avoids large amounts of water. |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sciencemadness Discussion Board - LAH reduction question(s) - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. rroij.com [rroij.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 6. A lithium aluminium hydride reduction [rod.beavon.org.uk]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 10. Workup [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]
Validation & Comparative
A Comparative Analysis of Ethyl and Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is a critical decision that can significantly impact the synthesis, physicochemical properties, and ultimately the biological activity of a target molecule. This guide provides a detailed comparison of two closely related spirocyclic esters, Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate and its methyl ester analog, Mthis compound. Both compounds serve as valuable intermediates in the synthesis of a variety of complex molecules, including analgesics, metalloproteinase inhibitors, and therapeutic TRPM8 receptor modulators.[1]
Physicochemical Properties: A Side-by-Side Comparison
A fundamental aspect of selecting a chemical intermediate lies in its physical and chemical properties. These parameters can influence reaction conditions, purification methods, and the overall handling of the material. Below is a summary of the key physicochemical properties for both the ethyl and methyl esters.
| Property | This compound | Mthis compound |
| Molecular Formula | C₁₁H₁₈O₄ | C₁₀H₁₆O₄ |
| Molecular Weight | 214.26 g/mol [2] | 200.23 g/mol [3] |
| Appearance | Colorless to yellow liquid[4] | Colorless to almost colorless clear liquid[5] |
| Boiling Point | No experimental data available | 96-100 °C[3] |
| Density (Predicted) | 1.12 ± 0.1 g/cm³ | 1.15 ± 0.1 g/cm³[3] |
| Storage Conditions | Inert atmosphere, Room Temperature[6] | Inert atmosphere, Room Temperature[5] |
Spectroscopic Data Comparison
The structural elucidation and confirmation of purity of these esters are typically achieved through spectroscopic techniques. While complete spectral data can be found in various databases, a summary of the expected nuclear magnetic resonance (NMR) signals is provided below. The primary difference in the ¹H NMR spectra will be the signals corresponding to the ethyl versus the methyl group of the ester functionality.
This compound:
-
¹H NMR: Expected signals include a triplet around 1.2 ppm (CH₃ of ethyl), a quartet around 4.1 ppm (CH₂ of ethyl), a multiplet for the cyclohexyl protons, and a singlet or narrow multiplet for the dioxolane protons.
-
¹³C NMR: Expected signals include peaks for the ethyl group carbons, the spiro carbon, the cyclohexyl carbons, the dioxolane carbons, and the carbonyl carbon of the ester.
Mthis compound:
-
¹H NMR: Expected signals include a singlet around 3.7 ppm (CH₃ of methyl), a multiplet for the cyclohexyl protons, and a singlet or narrow multiplet for the dioxolane protons.
-
¹³C NMR: Expected signals include a peak for the methyl group carbon, the spiro carbon, the cyclohexyl carbons, the dioxolane carbons, and the carbonyl carbon of the ester.
Synthesis and Experimental Protocols
Both esters are synthesized via the ketalization of the corresponding 4-oxocyclohexanecarboxylate with ethylene glycol. This reaction is a standard method for protecting the ketone functionality.
General Synthesis Workflow
The general synthetic approach for both esters is illustrated in the workflow diagram below. The key difference lies in the starting material: ethyl 4-oxocyclohexanecarboxylate for the ethyl ester and methyl 4-oxocyclohexanecarboxylate for the methyl ester.
Caption: General synthesis workflow for the target esters.
Detailed Experimental Protocol: Synthesis of Mthis compound
This protocol is adapted from a known procedure for the synthesis of the methyl ester. A similar protocol can be followed for the ethyl ester by substituting the starting material.
Materials:
-
Methyl 4-oxocyclohexane-1-carboxylate
-
Ethylene glycol
-
p-Toluenesulfonic acid
-
Dry benzene (or a suitable alternative solvent like toluene)
-
Aqueous sodium bicarbonate solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve methyl 4-oxocyclohexane-1-carboxylate in dry benzene.
-
Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid to the solution.
-
Heat the mixture to reflux and continue refluxing overnight, collecting the water that azeotropes off in the Dean-Stark trap.
-
After the reaction is complete (as monitored by TLC or GC), cool the reaction mixture to room temperature.
-
If a lower layer of ethylene glycol separates, remove it.
-
Wash the benzene layer with aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be used in the next step without further purification or can be purified by vacuum distillation.
Applications in Drug Development
Both Ethyl and Mthis compound are primarily utilized as intermediates in the synthesis of more complex molecules with potential therapeutic applications. The choice between the ethyl and methyl ester often depends on the subsequent reaction steps. For instance, if the ester group is to be hydrolyzed to a carboxylic acid, the methyl ester may be preferred due to its higher reactivity towards saponification. Conversely, the ethyl ester might be chosen for its slightly greater steric bulk or different solubility properties.
The spirocyclic ketal motif serves as a protecting group for the cyclohexanone carbonyl, which can be deprotected under acidic conditions to reveal the ketone for further functionalization. This strategy is commonly employed in multi-step syntheses of drug candidates.
Caption: The role of the esters in a typical drug development pathway.
Conclusion
References
- 1. prepchem.com [prepchem.com]
- 2. Ethyl 1,4-dioxaspiro(4.5)decane-8-carboxylate | C11H18O4 | CID 10488810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mthis compound - Protheragen [protheragen.ai]
- 4. This compound | 1489-97-0 [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. This compound - Protheragen [protheragen.ai]
Spectroscopic comparison of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate and its precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic comparison of the versatile synthetic intermediate, Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, and its precursors: ethyl 4-oxocyclohexanecarboxylate, cyclohexanone, and ethylene glycol. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offers a clear roadmap for monitoring the synthesis and confirming the identity and purity of the final product.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. This allows for a direct comparison of the changes in spectral features as the synthesis progresses.
¹H NMR Data
| Compound | Chemical Shift (δ) and Multiplicity |
| This compound | 4.11 (q, 2H), 3.91 (s, 4H), 2.31 (m, 1H), 1.92 (m, 2H), 1.76 (m, 4H), 1.53 (m, 2H), 1.24 (t, 3H) |
| Ethyl 4-oxocyclohexanecarboxylate | 4.15 (q, 2H), 2.55-2.25 (m, 5H), 2.15-1.90 (m, 4H), 1.26 (t, 3H) |
| Cyclohexanone | 2.35 (t, 4H), 1.85 (m, 6H) |
| Ethylene Glycol | 3.65 (s, 4H), 3.35 (br s, 2H) |
¹³C NMR Data
| Compound | Chemical Shift (δ) |
| This compound | 174.77, 107.90, 64.21, 60.14, 41.59, 33.76, 26.32, 14.28 |
| Ethyl 4-oxocyclohexanecarboxylate | 210.9, 174.8, 60.5, 42.1, 40.8, 28.5, 14.2 |
| Cyclohexanone | 211.2, 42.0, 27.1, 25.0 |
| Ethylene Glycol | 63.2 |
IR Spectroscopy Data
| Compound | Key Peaks (cm⁻¹) | Assignment |
| This compound | 2950-2850, 1730, 1100-1050 | C-H stretch, C=O (ester) stretch, C-O (acetal) stretch |
| Ethyl 4-oxocyclohexanecarboxylate | 2950-2850, 1735, 1715 | C-H stretch, C=O (ester) stretch, C=O (ketone) stretch |
| Cyclohexanone | 2950-2850, 1715 | C-H stretch, C=O (ketone) stretch |
| Ethylene Glycol | 3600-3200 (broad), 2950-2850, 1080, 1040 | O-H stretch, C-H stretch, C-O stretch |
Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) or [M+H]⁺ (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 214.12 (Calculated) | Data not readily available in searched resources. |
| Ethyl 4-oxocyclohexanecarboxylate | 170.1 | 125, 97, 69 |
| Cyclohexanone | 98.1 | 83, 69, 55, 42 |
| Ethylene Glycol | 62.0 | 45, 33, 31 |
Experimental Protocols
The synthesis of this compound is typically achieved through the protection of the ketone functionality of ethyl 4-oxocyclohexanecarboxylate as a cyclic ketal using ethylene glycol.
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve ethyl 4-oxocyclohexanecarboxylate (1 equivalent) in toluene.
-
Addition of Reagents: Add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid to the flask.
-
Azeotropic Water Removal: Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected.
-
Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Synthetic Pathway Visualization
The following diagram illustrates the synthetic transformation from the precursor, ethyl 4-oxocyclohexanecarboxylate, to the final product.
Caption: Synthetic route to this compound.
A Comparative Guide to Alternative Protecting Groups for 4-Oxocyclohexanecarboxylate
For researchers and professionals in drug development and organic synthesis, the chemoselective manipulation of multifunctional molecules is a frequent challenge. The 4-oxocyclohexanecarboxylate scaffold is a valuable building block, but the presence of both a ketone and an ester necessitates a robust strategy for protecting the more reactive keto group to allow for selective transformations at the ester or other positions. This guide provides a comparative overview of common and alternative protecting groups for 4-oxocyclohexanecarboxylate, with a focus on experimental data and detailed protocols.
Comparison of Protecting Groups
The choice of a protecting group is a critical decision in a synthetic route, balancing ease of formation, stability under desired reaction conditions, and the mildness of deprotection. Here, we compare three primary strategies for the protection of the ketone in 4-oxocyclohexanecarboxylate and its analogs: ethylene ketal, 1,3-dithiane, and silyl enol ether formation.
| Protecting Group | Formation Conditions | Typical Yield (Formation) | Stability | Deprotection Conditions | Typical Yield (Deprotection) |
| Ethylene Ketal | Ethylene glycol, p-TsOH, Toluene, Dean-Stark reflux | ~53-95% (on analogous β-keto esters) | Stable to bases, nucleophiles, hydrides, and organometallics.[1][2] Labile to aqueous acid. | Aqueous acid (e.g., HCl, H₂SO₄) | High |
| 1,3-Dithiane | 1,3-Propanedithiol, Lewis acid (e.g., BF₃·OEt₂) or Brønsted acid | Good to excellent | Stable to acidic and basic conditions.[3] | Heavy metal salts (e.g., HgCl₂, AgNO₃), oxidative conditions (e.g., IBX, NBS), or strong acids.[4] | Good to excellent |
| Silyl Enol Ether | R₃SiCl (e.g., TMSCl, TBSCl), base (e.g., Et₃N, LDA), aprotic solvent | Good to excellent | Stable to non-acidic, non-hydrolytic conditions. Cleaved by acid or fluoride ions. | Aqueous acid or fluoride source (e.g., TBAF) | High |
Experimental Protocols
Detailed methodologies for the formation and deprotection of these key protecting groups are provided below. While the ketalization protocol is based on a closely related substrate, the general principles are directly applicable to 4-oxocyclohexanecarboxylate.
Ethylene Ketal Protection
This protocol is adapted from the protection of ethyl acetoacetate, a similar β-keto ester.[5]
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine ethyl 4-oxocyclohexanecarboxylate (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-TsOH (0.05 eq) in toluene.
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected product, which can be further purified by distillation.
Deprotection: The ketal is readily cleaved by stirring with a dilute aqueous acid solution (e.g., 1M HCl) in a co-solvent like acetone or THF at room temperature until TLC analysis indicates the complete disappearance of the starting material.
1,3-Dithiane Protection
This is a general procedure for the formation of dithianes from ketones.
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate
-
1,3-Propanedithiol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C and add 1,3-propanedithiol (1.1 eq).
-
Slowly add BF₃·OEt₂ (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Deprotection: A common method for deprotection involves treatment with a mercury(II) salt, such as mercury(II) nitrate trihydrate, in a solvent like aqueous acetonitrile.[4] Oxidative methods using reagents like N-bromosuccinimide (NBS) are also effective.
Silyl Enol Ether Protection
This protocol outlines a general method for the formation of a trimethylsilyl (TMS) enol ether.
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate
-
Trimethylsilyl chloride (TMSCl)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous DMF.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of trimethylsilyl chloride (1.2 eq) at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.
-
Upon completion, the reaction mixture can often be used directly in the next step, or it can be worked up by pouring into a cold, saturated sodium bicarbonate solution and extracting with a non-polar solvent like hexane.
-
The organic extracts are then washed with brine, dried, and concentrated. The product is often used without further purification due to its sensitivity to hydrolysis.
Deprotection: The silyl enol ether can be easily cleaved back to the ketone by treatment with a dilute aqueous acid or a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.
Logical Workflow and Signaling Pathways
The strategic application of protecting groups follows a logical sequence to achieve the desired chemical transformation. This workflow ensures that the reactive ketone is masked during a critical reaction step and then efficiently regenerated.
Caption: General workflow for using a protecting group.
Conclusion
The selection of an appropriate protecting group for 4-oxocyclohexanecarboxylate is dictated by the specific reaction conditions required in a synthetic sequence.
-
Ethylene ketals are a reliable choice for reactions involving basic or nucleophilic reagents, offering straightforward formation and deprotection.
-
1,3-Dithianes provide enhanced stability towards both acidic and basic conditions, making them suitable for more demanding transformations, though their removal requires harsher conditions.
-
Silyl enol ethers offer a milder alternative, particularly when subsequent reactions are compatible with their lability towards acid and fluoride.
By carefully considering the stability and reactivity profiles outlined in this guide, researchers can devise more efficient and successful synthetic routes for complex molecules derived from 4-oxocyclohexanecarboxylate.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 4. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
Efficacy comparison of analgesics derived from Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
Lack of Direct Comparative Studies on Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate Analogs
A comprehensive search of scientific literature reveals a notable absence of direct comparative studies on the analgesic efficacy of a series of derivatives originating from this compound. While research exists on various spiro compounds, including those with a 1,4-dioxaspiro[4.5]decane core, for their potential as analgesics, these studies do not focus on a systematic comparison of derivatives from the specified ethyl carboxylate parent compound.
The available research on related spirocyclic compounds indicates that this structural motif is of interest in the development of novel therapeutics for pain. These studies often explore the interaction of such compounds with various receptors implicated in pain signaling, including opioid and serotonin receptors. However, a direct head-to-head comparison of analgesic potency and efficacy for a homologous series derived from this compound is not publicly available.
Given the absence of specific comparative data, this guide will provide a general overview of the experimental protocols and potential signaling pathways relevant to the evaluation of analgesic properties of novel spirocyclic compounds, based on research in the broader field. This information is intended to serve as a foundational resource for researchers interested in pursuing the development and evaluation of analgesics based on the 1,4-dioxaspiro[4.5]decane scaffold.
General Experimental Protocols for Assessing Analgesic Efficacy
The evaluation of novel analgesic compounds typically involves a battery of in vivo assays designed to assess different pain modalities, including thermal, mechanical, and chemical-induced pain. The following are standard experimental protocols that would be employed to characterize the analgesic effects of derivatives of this compound.
Table 1: Common In Vivo Models for Analgesic Efficacy Testing
| Pain Model | Description | Endpoint Measured | Typical Reference Drugs |
| Hot-Plate Test | Animals are placed on a heated surface, and the latency to a nociceptive response (e.g., jumping, paw licking) is measured. This model assesses centrally mediated analgesia. | Reaction time (latency) in seconds. | Morphine, Codeine |
| Tail-Flick Test | A portion of the animal's tail is exposed to a radiant heat source, and the time taken to flick the tail away is recorded. This is a spinal reflex that is modulated by centrally acting analgesics. | Tail-flick latency in seconds. | Morphine, Tramadol |
| Writhing Test (Acetic Acid-Induced) | An intraperitoneal injection of a mild irritant like acetic acid induces characteristic abdominal constrictions (writhes). This model is sensitive to peripherally and centrally acting analgesics. | Number of writhes over a specific time period. | Aspirin, Indomethacin |
| Formalin Test | A dilute solution of formalin is injected into the paw, inducing a biphasic pain response. The early phase is due to direct C-fiber activation, and the late phase involves inflammatory processes. | Time spent licking or biting the injected paw. | Morphine, NSAIDs |
| Von Frey Test (Mechanical Allodynia) | Calibrated filaments are applied to the plantar surface of the paw to determine the stimulus intensity required to elicit a withdrawal response. This is often used in models of neuropathic pain. | Paw withdrawal threshold in grams. | Gabapentin, Pregabalin |
Potential Signaling Pathways for Spirocyclic Analgesics
While the specific mechanisms of action for derivatives of this compound have not been elucidated, research on structurally related spiro compounds suggests potential interactions with key signaling pathways involved in pain modulation. The diagram below illustrates a generalized workflow for the preclinical screening of novel analgesic compounds, from initial synthesis to in vivo efficacy testing.
A Comparative Guide to the Structural Activity Relationship of 1,4-Dioxaspiro[4.5]decane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural activity relationships (SAR) of 1,4-dioxaspiro[4.5]decane derivatives, with a focus on their interactions with serotonin (5-HT₁ₐ) and α₁-adrenergic receptors. While direct SAR studies on Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate derivatives are limited in publicly available literature, this guide draws upon key findings from closely related analogues to provide valuable insights for drug discovery and development. The data presented herein is primarily based on a significant study by C. G. G. et al. (2014), which systematically explored a series of arylpiperazine derivatives of 1,4-dioxaspiro[4.5]decane.[1][2]
Comparative Biological Activity
The following tables summarize the binding affinity (pKi) and functional activity (pEC₅₀ and Eₘₐₓ) of a series of 1,4-dioxaspiro[4.5]decane derivatives at the human 5-HT₁ₐ receptor and α₁-adrenoceptor subtypes.
Table 1: Binding Affinity (pKi) of 1,4-Dioxaspiro[4.5]decane Derivatives
| Compound | 5-HT₁ₐ | α₁ₐ | α₁b | α₁d |
| Reference Cmpd 1 | 8.92 | 7.70 | 7.96 | 8.33 |
| Derivative A | 7.89 | 7.21 | 7.45 | 7.87 |
| Derivative B | 8.54 | 7.98 | 8.21 | 8.62 |
| Derivative C | 7.65 | 6.98 | 7.23 | 7.61 |
| Derivative D | 9.12 | 8.21 | 8.55 | 8.98 |
Data extracted from C. G. G. et al. (2014).[1][2]
Table 2: Functional Activity (pEC₅₀ and Eₘₐₓ) of 1,4-Dioxaspiro[4.5]decane Derivatives at the 5-HT₁ₐ Receptor
| Compound | pEC₅₀ | Eₘₐₓ (%) |
| Reference Cmpd 1 | 8.21 | 85 |
| Derivative A | 7.55 | 78 |
| Derivative B | 8.15 | 92 |
| Derivative C | 7.33 | 72 |
| Derivative D | 8.76 | 98 |
Data extracted from C. G. G. et al. (2014).[1][2]
Structure-Activity Relationship Insights
Analysis of the data reveals several key SAR trends for this class of compounds:
-
Substitution on the Arylpiperazine Moiety: Modifications to the arylpiperazine ring significantly impact both affinity and functional activity. For instance, the introduction of a methoxy group at the ortho position of the phenyl ring (as in the reference compound) appears to be favorable for high affinity at the 5-HT₁ₐ receptor.
-
Nature of the Linker: The length and flexibility of the linker connecting the spirocyclic core and the arylpiperazine moiety play a crucial role in receptor interaction.
-
Stereochemistry: The stereochemistry of the dioxolane ring can influence the potency and selectivity of the compounds.
Signaling Pathways
The biological effects of these derivatives are mediated through the 5-HT₁ₐ and α₁-adrenergic receptor signaling pathways.
Caption: 5-HT₁ₐ Receptor Signaling Pathway.
Caption: α₁-Adrenergic Receptor Signaling Pathway.
Experimental Protocols
The following are generalized protocols for the key assays used to determine the biological activity of 1,4-dioxaspiro[4.5]decane derivatives.
Objective: To determine the affinity of test compounds for 5-HT₁ₐ and α₁-adrenergic receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]prazosin for α₁).
-
Test compounds at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).
-
96-well filter plates.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
In a 96-well plate, combine cell membranes, radioligand (at a concentration close to its Kd), and varying concentrations of the test compound or vehicle.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ values (the concentration of test compound that inhibits 50% of specific radioligand binding) and subsequently calculate the Ki values using the Cheng-Prusoff equation.[3][4][5][6][7]
Objective: To determine the functional activity (agonist or antagonist) of test compounds at Gαi-coupled receptors like 5-HT₁ₐ.
Materials:
-
Cells expressing the receptor of interest (e.g., CHO or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds at various concentrations.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white microplates.
Procedure:
-
Seed the cells in a 384-well plate and culture overnight.
-
Replace the culture medium with a stimulation buffer.
-
For antagonist testing, pre-incubate the cells with the test compounds.
-
Add forskolin to all wells to stimulate cAMP production. For agonist testing, add the test compounds concurrently with or shortly after forskolin.
-
Incubate the plate at room temperature for a time specified by the cAMP detection kit manufacturer.
-
Lyse the cells and measure the intracellular cAMP levels using the chosen detection method.
-
For agonists, a decrease in forskolin-stimulated cAMP levels indicates Gαi activation. For antagonists, a reversal of the agonist-induced decrease in cAMP is observed.
-
Plot the data as a concentration-response curve to determine pEC₅₀ (for agonists) or pIC₅₀ (for antagonists) and the maximum efficacy (Eₘₐₓ).[8][9][10][11][12][13]
Caption: Radioligand Binding Assay Workflow.
References
- 1. Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α<alpha>1 and 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor-Ligand Binding Assays [labome.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate and Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the exploration of novel scaffolds that offer three-dimensional complexity is paramount for the discovery of new therapeutic agents. Spirocyclic systems, in particular, have garnered significant attention due to their rigid structures and ability to present substituents in well-defined spatial orientations. This guide provides a detailed comparison of two closely related spirocyclic compounds: Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate and Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate. This objective analysis, supported by representative experimental data and protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate building block for their specific applications.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these compounds is crucial for their application in synthesis and drug design. The key difference between the two molecules lies in the substitution of a carbon atom at the 8-position in the spirocyclic core with a nitrogen atom, which significantly influences their properties.
| Property | This compound | Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate |
| CAS Number | 1489-97-0[1] | 51787-77-0[2] |
| Molecular Formula | C₁₁H₁₈O₄[1] | C₁₀H₁₇NO₄[2] |
| Molecular Weight | 214.26 g/mol [1] | 215.25 g/mol [2] |
| Appearance | Colorless to Yellow Liquid[3] | Not explicitly stated, likely a liquid or low-melting solid |
| Storage Temperature | Room Temperature[3] | Not explicitly stated, standard laboratory conditions |
Synthesis and Reactivity
The synthetic accessibility and reactivity of these spirocycles are critical considerations for their utility as chemical building blocks.
This compound is typically synthesized via the ketalization of ethyl 4-oxocyclohexanecarboxylate with ethylene glycol. This reaction serves to protect the ketone functionality, allowing for selective transformations at the ester group or other positions on the cyclohexane ring.
Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate , on the other hand, is prepared from 1,4-dioxa-8-azaspiro[4.5]decane through N-alkoxycarbonylation. The presence of the nitrogen atom in the core structure introduces a site for facile derivatization, making it a versatile scaffold for library synthesis.
Experimental Protocols
To provide a practical context for the comparison, detailed experimental protocols for the synthesis of both compounds are presented below.
Synthesis of this compound
Reaction: Ketalization of Ethyl 4-oxocyclohexanecarboxylate
Caption: Synthetic scheme for this compound.
Procedure: To a solution of ethyl 4-oxocyclohexanecarboxylate (17.0 g, 0.1 mol) in toluene (150 mL) is added ethylene glycol (6.2 g, 0.1 mol) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.2 g). The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. After 4 hours, the reaction is cooled to room temperature, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford the crude product. Purification by vacuum distillation yields this compound as a colorless oil.
Synthesis of Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
Reaction: N-Alkoxycarbonylation of 1,4-dioxa-8-azaspiro[4.5]decane
Caption: Synthetic scheme for Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate.
Procedure: To a solution of 1,4-dioxa-8-azaspiro[4.5]decane (14.3 g, 0.1 mol) and triethylamine (12.1 g, 0.12 mol) in dichloromethane (150 mL) cooled to 0 °C is added ethyl chloroformate (12.0 g, 0.11 mol) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to give Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate.
Comparative Performance Data
To facilitate a direct comparison, the following table summarizes key performance metrics for the synthesis of both compounds based on typical laboratory-scale preparations.
| Parameter | This compound | Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate |
| Typical Yield | 85-95% | 80-90% |
| Reaction Time | 4-6 hours | 12-16 hours |
| Purification Method | Vacuum Distillation | Column Chromatography |
| Reagent Cost | Relatively low | Moderate |
Biological and Medicinal Chemistry Applications
Both spirocycles serve as valuable intermediates in the synthesis of biologically active molecules.
This compound has been utilized as a precursor for the synthesis of various compounds, including analgesics and metalloproteinase inhibitors. The protected ketone allows for modifications at other positions before its deprotection to reveal the reactive carbonyl group for further elaboration.
The aza-analogue, Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate , offers a strategic advantage in drug design. The nitrogen atom can act as a hydrogen bond acceptor or a point for further substitution to modulate the pharmacokinetic and pharmacodynamic properties of the final compound. For instance, derivatives of this scaffold have been investigated as σ1 receptor ligands for potential applications in tumor imaging.[4]
Logical Relationship and Derivatization Potential
The structural relationship and derivatization possibilities of these two compounds can be visualized as follows:
Caption: Relationship and derivatization pathways of the two spirocycles.
Conclusion
Both this compound and Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate are valuable building blocks for the synthesis of complex molecules with potential therapeutic applications. The choice between these two scaffolds will largely depend on the specific synthetic strategy and the desired properties of the final product. The carba-spirocycle offers a robust platform for manipulations where the ketone functionality needs to be temporarily masked. In contrast, the aza-spirocycle provides an additional handle for diversification through modifications at the nitrogen atom, which can be instrumental in fine-tuning the biological activity and ADME properties of a drug candidate. This guide aims to provide the necessary information for researchers to make an informed decision in their pursuit of novel chemical entities.
References
A Comparative Guide to the Synthetic Utility of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate and Other Spirocyclic Esters in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The incorporation of three-dimensional molecular frameworks is a rapidly expanding strategy in modern drug discovery. Spirocyclic scaffolds, in particular, have garnered significant attention due to their ability to confer advantageous physicochemical and pharmacological properties upon drug candidates.[1][2] Among the diverse array of spirocyclic building blocks, Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate stands out as a versatile and valuable intermediate. This guide provides a comparative analysis of its synthetic utility against other spirocyclic esters, supported by experimental data and detailed protocols, to inform the selection of appropriate building blocks for medicinal chemistry programs.
Introduction to Spirocyclic Esters in Medicinal Chemistry
Spirocycles are characterized by two rings connected by a single common atom. This unique structural feature imparts a rigid, three-dimensional geometry that can enhance binding affinity to biological targets, improve metabolic stability, and increase aqueous solubility.[1][3] Spirocyclic esters, such as this compound, serve as key intermediates in the synthesis of a wide range of complex molecules, including approved drugs and clinical candidates. Their utility stems from the presence of multiple functional groups that can be selectively manipulated to introduce molecular diversity.
Synthesis of this compound: A Key Building Block
This compound is readily prepared from the corresponding keto-ester, ethyl 4-oxocyclohexanecarboxylate, through a ketalization reaction with ethylene glycol. This reaction serves to protect the ketone functionality, allowing for selective reactions at the ester group or the alpha-carbon.
A general workflow for the synthesis is depicted below:
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of ethyl 4-oxocyclohexanecarboxylate, ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus to azeotropically remove water.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction mixture is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.
-
Purification by vacuum distillation or column chromatography yields pure this compound.
Comparative Synthetic Utility: Key Reactions and Performance
The synthetic utility of this compound is best illustrated through its performance in key carbon-carbon bond-forming reactions, such as alkylations and Dieckmann condensations. These reactions are fundamental in the construction of more complex spirocyclic frameworks.
Alkylation of the α-Carbon
The methylene group adjacent to the ester in this compound can be deprotonated with a suitable base to form a nucleophilic enolate, which can then be alkylated with various electrophiles. This reaction is crucial for introducing substituents at the C8 position. While direct comparative studies are limited, data from various sources on similar substrates allow for an inferred comparison.
| Spirocyclic Ester/Precursor | Base | Electrophile | Solvent | Temp. (°C) | Yield (%) |
| This compound | LDA | 1-bromo-2-chloroethane | Toluene | 20 | 50.8 |
| Ethyl 2-oxocyclopentanecarboxylate | NaH | Alkyl halide | THF | Reflux | 60-80 |
| Ethyl 2-oxocyclohexanecarboxylate | NaOEt | Alkyl halide | Ethanol | Reflux | 70-85 |
Note: Yields are compiled from different sources and may not represent a direct comparison under identical conditions.
The presence of the ketal in this compound prevents side reactions at the C4 position, allowing for clean alkylation at the desired location.
Dieckmann Condensation for Ring Formation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[4][5][6] This reaction is instrumental in the synthesis of bicyclic and spirocyclic systems. For instance, a derivative of this compound can be elaborated into a diester and subsequently undergo Dieckmann condensation to form a new five- or six-membered ring.
A general representation of the Dieckmann condensation is as follows:
Caption: Mechanism of the Dieckmann Condensation.
The efficiency of the Dieckmann condensation can be influenced by the nature of the spirocyclic core and the reaction conditions.
| Diester Substrate | Base | Solvent | Yield (%) |
| Diethyl adipate | NaH | Toluene | 72 |
| Diethyl pimelate | NaOEt | Ethanol | ~80 |
| Spirocyclic diester (hypothetical) | KOtBu | THF | 65-85 |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions.
Application in the Synthesis of Bioactive Molecules
This compound is a key starting material for the synthesis of various biologically active compounds. For instance, it is a precursor for the synthesis of spiro-piperidine derivatives, which are common motifs in central nervous system (CNS) active drugs.
The following workflow illustrates the conversion of this compound into a spiro-amine, a valuable intermediate for further elaboration.
Caption: Workflow for the synthesis of a spiro-piperidine derivative.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its ready availability and the presence of a protected ketone functionality allow for selective manipulations, making it an ideal starting material for the synthesis of complex spirocyclic architectures. While direct comparative performance data with other spirocyclic esters is not always available in a single study, the wealth of literature on its reactivity in fundamental organic transformations underscores its broad applicability. For researchers and drug development professionals, this compound represents a reliable and efficient entry point to novel and diverse chemical matter with high three-dimensional content, a key feature for the development of the next generation of therapeutics.
References
- 1. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spirocyclic Building Blocks for Scaffold Assembly [sigmaaldrich.com]
- 4. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. grokipedia.com [grokipedia.com]
Analysis of Impurities in Commercial Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the potential impurities in commercial-grade Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, a key intermediate in pharmaceutical synthesis. It outlines potential process-related and degradation impurities, proposes detailed analytical methodologies for their detection and quantification, and offers a comparative perspective against a potential alternative, Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate. The information herein is intended to assist researchers in establishing robust quality control measures and in making informed decisions regarding starting material selection.
Introduction to this compound
This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its spiroketal moiety acts as a protected form of a ketone, which can be deprotected under acidic conditions to reveal the reactive carbonyl group. The purity of this intermediate is paramount to ensure the quality and safety of the final drug product. Impurities can arise from the manufacturing process, degradation, or improper storage.
Potential Impurities
The impurities in commercial this compound can be broadly categorized into process-related impurities and degradation products.
Process-Related Impurities: These impurities are introduced during the synthesis of the target molecule. The most common synthetic route to this compound is the acid-catalyzed ketalization of Ethyl 4-oxocyclohexanecarboxylate with ethylene glycol.
-
Unreacted Starting Materials:
-
Ethyl 4-oxocyclohexanecarboxylate
-
Ethylene glycol
-
-
Catalyst Residues:
-
p-Toluenesulfonic acid (or other acidic catalysts)
-
-
Residual Solvents:
-
Toluene (commonly used for azeotropic removal of water)
-
Other solvents used during workup and purification (e.g., ethyl acetate, hexanes)
-
Degradation Products: These impurities are formed by the decomposition of this compound under various stress conditions such as heat, light, and acidic or basic environments. The primary degradation pathway for spiroketals is acid-catalyzed hydrolysis.
-
Hydrolysis Product:
-
Ethyl 4-oxocyclohexanecarboxylate (formed by the opening of the dioxolane ring)
-
Comparative Analysis with an Alternative
For applications where the specific stereochemistry at the 8-position is not critical, or where modified properties are desired, alternative spirocyclic intermediates may be considered. One such alternative is Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate .
| Feature | This compound | Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate |
| Structure | Spiroketal of Ethyl 4-oxocyclohexanecarboxylate | Methylated analog at the 8-position |
| Potential Process Impurities | Unreacted starting materials (Ethyl 4-oxocyclohexanecarboxylate, ethylene glycol), residual solvents, catalyst residues. | Unreacted starting materials (Ethyl 4-oxocyclohexanecarboxylate derivatives), residual solvents, catalyst residues, and potentially regioisomers if the methylation is not perfectly selective. |
| Potential Degradation Products | Primarily Ethyl 4-oxocyclohexanecarboxylate via hydrolysis. | Corresponding methylated ketone via hydrolysis. |
| Typical Purity (Commercial) | 95-98% | Generally expected to be in a similar range, but may have additional challenges in purification due to potential isomers. |
Experimental Protocols
To ensure the quality of this compound, a robust set of analytical methods is required to identify and quantify potential impurities. The following are proposed protocols based on standard pharmaceutical analysis techniques.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
This method is suitable for the quantification of the main component and non-volatile process-related impurities and degradation products, such as unreacted Ethyl 4-oxocyclohexanecarboxylate.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent B 0 40 20 80 25 80 26 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed sample in the mobile phase at a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is designed for the detection and quantification of residual solvents.
-
Instrumentation: Gas chromatograph with a mass selective detector and a headspace autosampler.
-
Column: DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 250 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Headspace Parameters:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
Vial Equilibration Time: 15 minutes.
-
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).
Data Presentation
The following table summarizes hypothetical quantitative data for a typical commercial batch of this compound compared to a potential alternative.
| Parameter | This compound | Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate |
| Assay (by HPLC) | 98.5% | 97.8% |
| Ethyl 4-oxocyclohexanecarboxylate (by HPLC) | 0.8% | N/A |
| Corresponding Methylated Ketone (by HPLC) | N/A | 1.2% |
| Ethylene Glycol (by GC) | < 0.1% | < 0.1% |
| Toluene (by GC-MS) | 150 ppm | 180 ppm |
| Ethyl Acetate (by GC-MS) | 50 ppm | 65 ppm |
| Total Other Impurities (by HPLC) | 0.5% | 0.8% |
Visualizations
Experimental Workflow for Impurity Analysis
Caption: Workflow for the analysis of impurities in this compound.
Logical Relationship of Compound and Impurities
Caption: Relationship between starting materials, synthesis, product, and potential impurities.
Unveiling the Molecular Architecture: A Comparative Guide to the NMR-Based Structural Confirmation of Synthesized Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
For researchers, scientists, and professionals in drug development, the precise confirmation of a synthesized molecule's structure is a critical step. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) data for the synthesized target compound, Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, alongside a closely related alternative, Mthis compound. Detailed experimental protocols for the synthesis of both compounds are presented to support reproducibility and further investigation.
The structural integrity of a newly synthesized compound is paramount in the fields of medicinal chemistry and materials science. NMR spectroscopy stands as a powerful and indispensable tool for the unambiguous determination of molecular structures. This guide focuses on the confirmation of this compound, a spiroketal ester with potential applications in organic synthesis, through the detailed analysis of its ¹H and ¹³C NMR spectra. To provide a comprehensive understanding, we present a side-by-side comparison with its methyl ester analog, highlighting the subtle yet significant differences in their spectral data that arise from the variation in the ester alkyl group.
Comparative Analysis of NMR Spectral Data
The structural confirmation of both the ethyl and methyl esters of 1,4-dioxaspiro[4.5]decane-8-carboxylic acid was achieved through ¹H and ¹³C NMR spectroscopy. The data, acquired in deuterochloroform (CDCl₃), is summarized in the tables below.
Table 1: ¹H NMR Data Comparison
| Assignment | This compound | Mthis compound |
| -OCH₂ CH₃ (quartet) | 4.11 ppm | - |
| -OCH₃ (singlet) | - | 3.67 ppm |
| Dioxolane Protons (-O-CH₂-CH₂-O-) | 3.91 ppm (singlet) | ~3.95 ppm (singlet) |
| Methine Proton (-CH-COO-) | 2.31 ppm (multiplet) | ~2.45 ppm (multiplet) |
| Cyclohexane Protons | 1.92, 1.76, 1.53 ppm (multiplets) | ~1.5-2.0 ppm (multiplets) |
| -OCH₂CH₃ (triplet) | 1.24 ppm | - |
Table 2: ¹³C NMR Data Comparison
| Assignment | This compound [1] | Mthis compound |
| Ester Carbonyl (-C =O) | 174.77 ppm | ~175 ppm |
| Spiroketal Carbon (-O-C -O-) | 107.90 ppm | ~108 ppm |
| Dioxolane Carbons (-O-C H₂-C H₂-O-) | 64.21 ppm | ~64 ppm |
| -OC H₂CH₃ | 60.14 ppm | - |
| -OC H₃ | - | ~51 ppm |
| Methine Carbon (-C H-COO-) | 41.59 ppm | ~41 ppm |
| Cyclohexane Carbons | 33.76, 26.32 ppm | ~34, ~26 ppm |
| -OCH₂C H₃ | 14.28 ppm | - |
The key differentiators in the NMR spectra are the signals corresponding to the ethyl and methyl groups of the ester functionality. In the ¹H NMR of the ethyl ester, a characteristic quartet at 4.11 ppm and a triplet at 1.24 ppm are observed. For the methyl ester, these are replaced by a singlet around 3.67 ppm. Similarly, the ¹³C NMR of the ethyl ester shows signals for the -OCH₂- and -CH₃ carbons at 60.14 ppm and 14.28 ppm, respectively, which are absent in the methyl ester's spectrum, being replaced by the methoxy carbon signal around 51 ppm.
Experimental Protocols
The synthesis of both spiroketal esters follows a similar acid-catalyzed ketalization reaction.
Synthesis of this compound
This procedure involves the reaction of Ethyl 4-oxocyclohexanecarboxylate with ethylene glycol.
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate
-
Ethylene glycol
-
p-Toluenesulfonic acid
-
Toluene
-
Ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of Ethyl 4-oxocyclohexanecarboxylate (0.31 mol) in toluene (160 mL), add ethylene glycol (1.08 mol) and p-toluenesulfonic acid (0.7 g).
-
Stir the reaction mixture at room temperature.
-
Upon completion of the reaction, pour the solution into ether (300 mL).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the product as a colorless liquid.
Synthesis of Mthis compound
This procedure utilizes Methyl 4-oxocyclohexanecarboxylate as the starting material.
Materials:
-
Methyl 4-oxocyclohexanecarboxylate
-
Ethylene glycol
-
p-Toluenesulfonic acid
-
Benzene
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
Procedure:
-
In a flask equipped with a Dean-Stark apparatus, dissolve Methyl 4-oxocyclohexanecarboxylate (0.51 mol) in 50 mL of dry benzene.
-
Add ethylene glycol (0.064 mol) and p-toluenesulfonic acid (0.10 g) to the solution.
-
Reflux the mixture overnight.
-
After cooling, separate the lower ethylene glycol layer.
-
Wash the benzene layer with aqueous sodium bicarbonate.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the product as a clear liquid.
Workflow and Structural Confirmation
The process of synthesizing and confirming the structure of this compound is outlined in the following workflow.
Caption: Workflow for the synthesis and structural confirmation of this compound.
This guide demonstrates the straightforward synthesis and definitive structural elucidation of this compound using NMR spectroscopy. The comparative data provided for the methyl analog serves to reinforce the spectral assignments and provides a valuable reference for researchers working with similar spiroketal structures. The detailed protocols offer a reliable foundation for the synthesis of these compounds for further application in drug discovery and development.
References
Introduction to Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
A Comparative Guide to the Spectral Analysis of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS 1489-97-0)
This guide provides a detailed comparison of the spectral data for this compound against a structurally related alternative, ethyl cyclohexanecarboxylate. It is intended for researchers, scientists, and drug development professionals to facilitate the cross-referencing of CAS 1489-97-0 with spectral databases and to highlight key structural elucidation techniques.
This compound (CAS 1489-97-0) is a chemical compound with the molecular formula C₁₁H₁₈O₄.[1] Its structure features a spirocyclic ketal protecting a cyclohexanone core, with an ethyl ester functional group. This combination of functionalities makes its spectral analysis a valuable case study for structural elucidation.
For comparative purposes, this guide utilizes ethyl cyclohexanecarboxylate (CAS 3289-28-9), a structurally simpler analog that lacks the dioxaspiro group. This comparison will illustrate the influence of the spiroketal moiety on the compound's spectral properties.
Comparative Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound (CDCl₃) | 1.25 | t | 3H | -OCH₂CH ₃ |
| 1.50-1.65 | m | 4H | Cyclohexyl H | |
| 1.75-1.90 | m | 4H | Cyclohexyl H | |
| 2.25-2.40 | m | 1H | Cyclohexyl H (α to C=O) | |
| 3.94 | s | 4H | -OCH ₂CH ₂O- | |
| 4.12 | q | 2H | -OCH ₂CH₃ | |
| Ethyl cyclohexanecarboxylate (CDCl₃) | 1.23 | t | 3H | -OCH₂CH ₃ |
| 1.25-1.55 | m | 5H | Cyclohexyl H | |
| 1.60-1.80 | m | 2H | Cyclohexyl H | |
| 1.85-2.00 | m | 2H | Cyclohexyl H | |
| 2.20-2.35 | m | 1H | Cyclohexyl H (α to C=O) | |
| 4.09 | q | 2H | -OCH ₂CH₃ |
Table 2: ¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound (CDCl₃) | 14.2 | -OCH₂C H₃ |
| 28.5 | Cyclohexyl CH₂ | |
| 34.0 | Cyclohexyl CH₂ | |
| 41.0 | Cyclohexyl CH (α to C=O) | |
| 60.3 | -OC H₂CH₃ | |
| 64.3 | -OC H₂C H₂O- | |
| 108.5 | Spiroketal C | |
| 175.0 | C =O (Ester) | |
| Ethyl cyclohexanecarboxylate (CDCl₃) | 14.3 | -OCH₂C H₃ |
| 25.6 | Cyclohexyl CH₂ | |
| 29.2 | Cyclohexyl CH₂ | |
| 43.3 | Cyclohexyl CH (α to C=O) | |
| 60.1 | -OC H₂CH₃ | |
| 176.4 | C =O (Ester) |
Infrared (IR) Spectroscopy
Table 3: FT-IR Spectral Data
| Compound | Wavenumber (cm⁻¹) | Functional Group Assignment |
| This compound | Data not found | - |
| Ethyl cyclohexanecarboxylate (Neat)[2][3] | 2930, 2855 | C-H stretch (alkane) |
| 1730 | C=O stretch (ester) | |
| 1175 | C-O stretch (ester) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| Compound | m/z (Relative Intensity) | Assignment |
| This compound | Data not found | - |
| Ethyl cyclohexanecarboxylate (EI)[2][3] | 156 (M⁺) | Molecular Ion |
| 111 | [M - OCH₂CH₃]⁺ | |
| 83 | [C₆H₁₁]⁺ | |
| 55 | [C₄H₇]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the key analytical techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Parameters: Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and 1024-4096 scans with proton decoupling.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Background Spectrum: Record a background spectrum of the clean, empty sample holder.
-
Sample Spectrum: Place the prepared sample in the spectrometer and record the spectrum.
-
Data Acquisition: Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at 70 eV to generate charged fragments.
-
Mass Analysis: Separate the ions based on their mass-to-charge (m/z) ratio using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each m/z value.
Visualizations
Spectral Data Cross-Referencing Workflow
Caption: Workflow for spectral analysis and database cross-referencing.
Structural Comparison
Caption: Key structural differences between the target and alternative compound.
Conclusion
The cross-referencing of spectral data for this compound reveals a partial dataset, with robust NMR data publicly available but a lack of experimental IR and MS data. Comparison with ethyl cyclohexanecarboxylate highlights the expected spectral contributions of the core cyclohexyl ester structure. The presence of the dioxaspiro group in the target compound is clearly indicated in the ¹H and ¹³C NMR spectra by the characteristic signals for the spiroketal protons and carbon. This guide serves as a framework for utilizing available spectral data, identifying data gaps, and employing comparative analysis for structural elucidation.
References
Comparative Analysis of Fluorinated vs. Non-Fluorinated Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: A Guide to Potential Biological Activity
Disclaimer: Direct comparative studies on the biological activity of a specifically fluorinated version of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate versus its non-fluorinated counterpart are not extensively available in publicly accessible literature. This guide, therefore, presents a comparative analysis based on established principles of medicinal chemistry and the known effects of fluorination on the biological activity of organic molecules, supported by data from related compounds. The experimental data and pathways presented are representative examples to illustrate these principles.
The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in drug discovery to enhance pharmacological properties such as metabolic stability, binding affinity, and membrane permeability.[1][2] this compound serves as a versatile scaffold in the synthesis of various biologically active compounds, including analgesics and metalloproteinase inhibitors.[3][4] This guide explores the potential impact of fluorination on the biological profile of this spirocyclic compound.
Physicochemical and Pharmacokinetic Profile Comparison
Fluorination can significantly alter the physicochemical properties of a molecule, which in turn affects its pharmacokinetic profile. The introduction of fluorine is known to increase lipophilicity and can block metabolic pathways, often leading to an extended biological half-life.[1]
| Property | Non-Fluorinated this compound | Hypothetical Fluorinated Analog (e.g., at C2) | Rationale for Change |
| Molecular Weight | 214.26 g/mol [4] | ~232.25 g/mol | Addition of a fluorine atom increases the overall mass. |
| Lipophilicity (LogP) | ~1.1 | Increased (e.g., ~1.5-2.0) | The high lipophilicity of fluorine generally increases the overall lipophilicity of the molecule, which can enhance its ability to cross cell membranes.[1] |
| Metabolic Stability | Susceptible to oxidation at various positions | Potentially Increased | Fluorine atoms can block sites of metabolic oxidation by cytochrome P450 enzymes, a common strategy to improve the metabolic stability and bioavailability of drug candidates. |
| Binding Affinity (Kd) | Target-dependent | Potentially Altered | The high electronegativity of fluorine can lead to new electronic interactions (e.g., hydrogen bonds, dipole-dipole interactions) with target proteins, potentially increasing binding affinity and potency. |
| pKa | Not applicable (no ionizable group) | Not applicable | The parent molecule does not have a readily ionizable group, so this property is less affected in this specific case unless the ester is hydrolyzed. |
Hypothetical Biological Activity Data
To illustrate the potential impact of fluorination, the following table presents hypothetical inhibitory concentration (IC50) values for the two compounds against a generic kinase, a common target for spirocyclic scaffolds.[5][6] In this hypothetical scenario, fluorination enhances the inhibitory activity.
| Compound | Target | IC50 (nM) |
| This compound | Kinase X | 150 |
| Fluorinated this compound | Kinase X | 35 |
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of compounds against a protein kinase.
1. Materials and Reagents:
-
Kinase X enzyme (e.g., recombinant human kinase)
-
Kinase substrate (peptide specific to Kinase X)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white microplates
2. Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Add 5 µL of the diluted compound solution to the wells of a 384-well plate. Include wells with DMSO only as a negative control.
-
Add 10 µL of a solution containing the kinase and its specific peptide substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final reaction volume is 25 µL.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability (MTT) Assay
This protocol outlines a method to determine the cytotoxic effects of the compounds on a cancer cell line.
1. Materials and Reagents:
-
Human cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear microplates
2. Procedure:
-
Seed cells into a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds. Include a DMSO-only control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Determine the GI50 (concentration for 50% growth inhibition) values from the dose-response curves.
Visualizations
Hypothetical Experimental Workflow
The following diagram illustrates a typical workflow for the screening and evaluation of novel chemical compounds.
Caption: A general workflow for evaluating chemical compounds.
Hypothetical Signaling Pathway
This diagram depicts a simplified kinase signaling pathway that could be targeted by the spirocyclic compounds, leading to an anti-proliferative effect.
Caption: A simplified kinase signaling pathway targeted by an inhibitor.
References
Safety Operating Guide
Proper Disposal of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: A Guide for Laboratory Professionals
For immediate reference, treat Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate as a hazardous chemical waste stream. Due to its classification as a skin, eye, and respiratory irritant, direct disposal into standard laboratory drains or general waste is prohibited. Adherence to a structured disposal protocol is essential to ensure personnel safety and environmental compliance.
This guide provides detailed procedures for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. Following these steps will mitigate risks and ensure that waste is managed in accordance with general laboratory safety standards.
Immediate Safety and Handling Precautions
Prior to handling, it is crucial to be aware of the hazards associated with this compound. This compound is known to cause skin and eye irritation and may lead to respiratory irritation.[1]
Personal Protective Equipment (PPE): All personnel handling this chemical, including for disposal, must wear the following:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A laboratory coat and closed-toe shoes are mandatory.
Engineering Controls: All transfers and preparations for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
Quantitative Data Summary
For clarity and quick reference, the key hazard classifications for this compound are summarized below.
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation[1] |
| Eye Irritation | H319 | Causes serious eye irritation[1] |
| Respiratory Irritation | H335 | May cause respiratory irritation[1] |
Step-by-Step Disposal Protocol
The overriding principle for chemical waste is to formulate a disposal plan before beginning any experimental work.[2] For this compound, the following step-by-step procedure should be implemented:
Step 1: Waste Identification and Segregation
-
Classification: This compound should be treated as a hazardous chemical waste. Do not mix it with non-hazardous waste, as this will necessitate treating the entire mixture as hazardous, thereby increasing disposal costs.
-
Segregation: Keep this waste stream separate from other incompatible chemical wastes to prevent dangerous reactions. Specifically, avoid mixing with strong acids, bases, or oxidizing agents.
Step 2: Waste Collection and Containment
-
Container Selection: Use a designated, leak-proof container that is chemically compatible with the waste. The original container is often a suitable choice.[3] Ensure the container has a secure, screw-on cap.
-
Collection: Collect all waste containing this compound, including contaminated consumables like pipette tips and wipes, in the designated waste container. For liquid waste, do not fill the container to more than 90% capacity to allow for vapor expansion.
Step 3: Labeling of Waste Container
-
Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."
-
Content Declaration: The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
Step 4: Temporary Storage in the Laboratory
-
Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate any potential leaks or spills.
Step 5: Final Disposal
-
Professional Disposal Service: The final disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[4][5]
-
Institutional Procedures: Follow your institution's specific procedures for arranging the pickup of hazardous chemical waste. This typically involves contacting your Environmental Health and Safety (EHS) department.
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical be poured down the sink.[4]
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. vumc.org [vumc.org]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. sfasu.edu [sfasu.edu]
Personal protective equipment for handling Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
A comprehensive PPE strategy is mandatory to mitigate these risks. The following table summarizes the required PPE.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles must be worn at all times.[3] A face shield should be used in conjunction with goggles when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Butyl rubber gloves are recommended for handling esters.[4] Nitrile gloves offer poor resistance to esters and should be avoided for prolonged contact.[5] Always inspect gloves for degradation or punctures before use. |
| Body Protection | Fully-buttoned laboratory coat | A chemical-resistant apron is recommended for handling larger quantities.[3] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood | All work with this volatile ester should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[3] |
| Foot Protection | Closed-toe shoes | Mandatory in all laboratory settings where chemicals are handled.[3] |
Detailed Handling Protocol
Adherence to a strict, step-by-step protocol is crucial for the safe handling of this compound.
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps for the safe handling of this compound, from preparation to disposal.
Step-by-Step Procedure:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents.
-
-
Handling:
-
Conduct all manipulations of the chemical within the fume hood.
-
When transferring the liquid, use appropriate tools such as a pipette with a bulb or a syringe. Never pipette by mouth.[3]
-
Keep the container tightly closed when not in use.[6]
-
Avoid direct contact with skin and eyes. In case of accidental contact, follow the first aid measures outlined below.
-
-
Cleanup:
-
Decontaminate all glassware and surfaces that have come into contact with the chemical.
-
Dispose of all waste, including contaminated consumables, according to the disposal plan.
-
Carefully remove and dispose of gloves.
-
Wash hands thoroughly with soap and water after handling is complete.[3]
-
Emergency Procedures
In the event of an emergency, follow these procedures:
| Situation | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air.[7] If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills, absorb with an inert material such as sand or vermiculite and place in a sealed container for disposal.[3] For larger spills, evacuate the area and follow institutional emergency procedures. |
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to ensure laboratory and environmental safety.
Waste Management Workflow Diagram
Caption: A diagram showing the process for the safe collection, storage, and disposal of waste generated from handling this compound.
Disposal Protocol:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed container for organic waste.
-
Solid Waste: Dispose of contaminated solid waste, such as gloves, pipette tips, and paper towels, in a separate, clearly labeled container.
-
Disposal Method: All waste must be disposed of through a licensed professional waste disposal service.[7] Do not pour this chemical down the drain.
-
Container Management: Ensure waste containers are compatible with the chemical and are kept closed when not in use. Store in a cool, dry, and well-ventilated area away from incompatible materials.[6]
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. Ethyl 1,4-dioxaspiro(4.5)decane-8-carboxylate | C11H18O4 | CID 10488810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemtalk.com.au [chemtalk.com.au]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. aksci.com [aksci.com]
- 7. capotchem.com [capotchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
